Izorlisib
Description
Properties
IUPAC Name |
5-(7-methylsulfonyl-2-morpholin-4-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O3S/c1-26(23,24)22-3-2-11-12(10-8-17-14(16)18-9-10)19-15(20-13(11)22)21-4-6-25-7-5-21/h8-9H,2-7H2,1H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGHXKRHKHPBJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678540 | |
| Record name | 5-[7-(Methanesulfonyl)-2-(morpholin-4-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007207-67-1 | |
| Record name | CH-5132799 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007207671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CH-5132799 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13051 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-[7-(Methanesulfonyl)-2-(morpholin-4-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IZORLISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCL936W835 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dual-Edged Sword: Unraveling the Mechanism of Izorlisib in PIK3CA-Mutated Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Izorlisib (also known as AZD8186 and MEN1611) is a potent and selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) beta (β) and delta (δ) isoforms. While activating mutations in PIK3CA, the gene encoding the PI3K alpha (α) isoform, are a major oncogenic driver in many cancers, the therapeutic utility of Izorlisib in this context is an area of active investigation. This technical guide elucidates the nuanced mechanism of action of Izorlisib in PIK3CA-mutated cells, moving beyond its primary targets to explore the intricate signaling crosstalk, the influence of co-occurring genetic alterations like PTEN loss, and a novel proposed mechanism of mutant p110α degradation. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate a deeper understanding of Izorlisib's therapeutic potential.
Introduction: The PI3K Pathway and the Rationale for Targeting PI3Kβ/δ in PIK3CA-Mutant Cancers
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a hallmark of many cancers. Activating mutations in PIK3CA are among the most common oncogenic alterations, leading to constitutive activation of the p110α isoform and downstream signaling. While selective p110α inhibitors have shown clinical efficacy, resistance mechanisms often emerge.
Izorlisib was developed as a selective inhibitor of p110β and p110δ. The rationale for its application in PIK3CA-mutated cancers is multifaceted:
-
Isoform Crosstalk and Resistance: Inhibition of the dominant p110α isoform can lead to a compensatory upregulation and signaling through p110β. In such scenarios, co-inhibition or subsequent inhibition of p110β with Izorlisib could be a viable strategy to overcome resistance.
-
Context of PTEN Loss: A significant subset of PIK3CA-mutated tumors also exhibit loss or mutation of the tumor suppressor PTEN. PTEN is a phosphatase that counteracts PI3K signaling. In PTEN-deficient tumors, signaling is often highly dependent on the p110β isoform, making Izorlisib a rational therapeutic choice, even in the presence of a PIK3CA mutation.
-
Degradation of Mutant p110α: Preclinical studies have suggested that Izorlisib (as MEN1611) can induce the proteasome-dependent degradation of mutant p110α protein. This unique mechanism would directly target the oncogenic driver in PIK3CA-mutated cells, representing a distinct advantage over simple kinase inhibition.
Quantitative Data: In Vitro Potency and Cellular Activity of Izorlisib
The following tables summarize the quantitative data for Izorlisib's inhibitory activity against PI3K isoforms and its effect on the growth of various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Izorlisib (AZD8186)
| PI3K Isoform | IC50 (nM) |
| p110α (PIK3CA) | 35 |
| p110β (PIK3CB) | 4 |
| p110δ (PIK3CD) | 12 |
| p110γ (PIK3CG) | 675 |
Data compiled from multiple preclinical studies.[1]
Table 2: Cellular Proliferation and Pathway Inhibition by Izorlisib (AZD8186) in Selected Cell Lines
| Cell Line | Cancer Type | Key Mutations | Proliferation GI50 (nM) | p-AKT (Ser473) IC50 (nM) |
| BT474c | Breast Cancer | PIK3CA mutant, HER2+ | 1981 | 752 |
| MDA-MB-468 | Triple-Negative Breast Cancer | PTEN-null | 65 | 3 |
| JEKO | Mantle Cell Lymphoma | IgM-stimulated | 228 | 17 |
GI50: 50% growth inhibition. Data demonstrates selectivity for PI3Kβ-dependent signaling over PI3Kα.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within the PI3K pathway and the methodologies used to study them is crucial for a comprehensive understanding.
Caption: PI3K signaling pathway and Izorlisib's mechanism of action.
Caption: Experimental workflow for evaluating Izorlisib's efficacy.
Experimental Protocols
The following are representative protocols for key experiments cited in the evaluation of Izorlisib.
In Vitro PI3K Enzyme Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Izorlisib against different PI3K isoforms.
Methodology:
-
Reagents: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ), PIP2 substrate, ATP, kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM CHAPS), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of Izorlisib in DMSO. b. In a 384-well plate, add the PI3K enzyme, Izorlisib dilution (or DMSO vehicle control), and kinase buffer. c. Incubate at room temperature for 15 minutes to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP. e. Incubate for 1 hour at room temperature. f. Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol. g. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each Izorlisib concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Western Blot Analysis for Pathway Inhibition
Objective: To assess the effect of Izorlisib on the phosphorylation of downstream effectors of the PI3K pathway (e.g., AKT, S6) and on the total protein levels of p110α.
Methodology:
-
Cell Culture and Treatment: a. Seed PIK3CA-mutated and/or PTEN-deficient cells in 6-well plates and allow them to adhere overnight. b. Treat cells with varying concentrations of Izorlisib or DMSO for the desired time points (e.g., 2, 6, 24 hours).
-
Lysate Preparation: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C. c. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Immunoblotting: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE on a 4-12% polyacrylamide gel. c. Transfer proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-p110α, anti-β-actin) overnight at 4°C. f. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Cell Viability Assay (MTT/MTS)
Objective: To determine the effect of Izorlisib on the proliferation and survival of cancer cells and to calculate the GI50.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of Izorlisib for 72 hours.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
-
Signal Measurement: If using MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Normalize absorbance values to the vehicle-treated control wells and plot cell viability against drug concentration. Calculate the GI50 value using non-linear regression analysis.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of Izorlisib in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 PIK3CA-mutated/ PTEN-deficient cancer cells suspended in Matrigel into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Izorlisib (e.g., by oral gavage) or vehicle control daily or according to a specified schedule.
-
Efficacy Assessment: a. Measure tumor volume and body weight 2-3 times per week. b. At the end of the study, euthanize the mice and excise the tumors. c. A portion of the tumor can be flash-frozen for pharmacodynamic studies (e.g., Western blotting) and the remainder fixed in formalin for immunohistochemistry (IHC) to assess biomarkers like p-AKT and Ki-67.
-
Data Analysis: Plot the mean tumor volume over time for each group. Analyze for statistically significant differences in tumor growth between the treated and control groups.
Conclusion
The mechanism of action of Izorlisib in PIK3CA-mutated cells is a compelling example of the complexities of cancer cell signaling and the importance of considering the entire pathway context, including isoform crosstalk and co-occurring mutations. While not a direct inhibitor of the p110α isoform, Izorlisib's potent inhibition of p110β/δ provides a strong rationale for its use in overcoming resistance and in tumors with a dual PIK3CA mutation and PTEN loss genetic background. The potential for Izorlisib to induce the degradation of mutant p110α further enhances its therapeutic promise. The data and protocols presented in this guide provide a solid foundation for further research and development of Izorlisib as a targeted therapy in genetically defined patient populations.
References
Izorlisib: A Technical Guide to its PI3K Alpha Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Izorlisib (also known as MEN1611 and formerly as CH5132799) is a potent and orally bioavailable inhibitor of the class I phosphatidylinositol 3-kinases (PI3Ks).[1][2][3] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in human cancers, often driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[3] Izorlisib has demonstrated significant antitumor activity in preclinical models, particularly in tumors harboring PIK3CA mutations.[1][2][3] This technical guide provides an in-depth overview of the PI3K alpha selectivity profile of Izorlisib, including quantitative biochemical data and detailed experimental methodologies.
Biochemical Selectivity Profile
Izorlisib exhibits potent inhibitory activity against the class I PI3K enzymes, with a pronounced selectivity for the alpha (α) isoform. Its activity has been characterized against wild-type and various oncogenic mutant forms of PI3Kα, as well as other class I, II, and IV PI3K isoforms.
Inhibitory Activity Against PI3K Isoforms and Mutants
The inhibitory potency of Izorlisib was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Izorlisib demonstrates sub-nanomolar to low nanomolar efficacy against PI3Kα and its common oncogenic mutants (E542K, E545K, and H1047R).[4]
| Target Kinase | Type/Class | IC50 (µM) |
| PI3Kα | Class I PI3K | 0.014 |
| PI3Kα E542K | Class I PI3K | 0.0067 |
| PI3Kα E545K | Class I PI3K | 0.0067 |
| PI3Kα H1047R | Class I PI3K | 0.0056 |
| PI3Kβ | Class I PI3K | 0.12 |
| PI3Kδ | Class I PI3K | 0.50 |
| PI3Kγ | Class I PI3K | 0.036 |
| PI3KC2α | Class II PI3K | >10 |
| PI3KC2β | Class II PI3K | 5.3 |
| Vps34 | Class III PI3K | >10 |
| mTOR | Class IV PI3K | 1.6 |
| Data sourced from Sasaki et al., 2011.[4] |
Selectivity Against a Broader Kinase Panel
To assess its broader selectivity, Izorlisib was profiled against a panel of 26 additional protein kinases, including receptor tyrosine kinases, non-receptor tyrosine kinases, and serine/threonine kinases. In these assessments, Izorlisib demonstrated no significant inhibitory activity, underscoring its high selectivity for class I PI3K enzymes.[4]
Signaling Pathway and Experimental Workflow
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Izorlisib exerts its therapeutic effect by inhibiting PI3K at the upstream node of this pathway.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of Izorlisib.
The following diagram illustrates a typical experimental workflow for characterizing the selectivity profile of a PI3K inhibitor like Izorlisib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Discovery and biological activity of a novel class I PI3K inhibitor, CH5132799 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective class I PI3K inhibitor CH5132799 targets human cancers harboring oncogenic PIK3CA mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to the Downstream Signaling Effects of Izorlisib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Izorlisib (also known as CH5132799) is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with particular efficacy against the p110α isoform, a key component of the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[3][4] Izorlisib has demonstrated significant antitumor activity in preclinical models, particularly in tumors harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.[1][2] This technical guide provides a comprehensive overview of the downstream signaling effects of Izorlisib, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.
Mechanism of Action
Izorlisib is an orally bioavailable small molecule that competitively binds to the ATP-binding site of PI3K enzymes.[2] Its primary mechanism of action is the selective inhibition of Class I PI3Ks, which are heterodimeric proteins composed of a catalytic (p110) and a regulatory (p85) subunit.[3][4] By inhibiting the kinase activity of PI3K, Izorlisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] The reduction in PIP3 levels leads to decreased activation of downstream signaling molecules, most notably the serine/threonine kinase Akt.[3][5] This ultimately results in the suppression of a cascade of signaling events that are crucial for cell growth, proliferation, survival, and metabolism.[3][4]
Quantitative Analysis of Inhibitory Activity
Izorlisib exhibits a high degree of selectivity for Class I PI3K isoforms, with a pronounced potency against PI3Kα and its oncogenic mutants. The following tables summarize the in vitro inhibitory activity of Izorlisib against various PI3K isoforms and its antiproliferative effects on a panel of cancer cell lines.
Table 1: In Vitro Inhibitory Activity of Izorlisib against PI3K Isoforms
| Target | IC50 (nM) |
| PI3Kα | 14 |
| PI3Kα-H1047R | 5.6 |
| PI3Kα-E545K | 6.7 |
| PI3Kα-E542K | 6.7 |
| PI3Kγ | 36 |
| PI3Kβ | 120 |
| PI3Kδ | 500 |
| PI3KC2β | 5300 |
| mTOR | 1600 |
Data sourced from MedChemExpress product information.[1]
Table 2: Antiproliferative Activity of Izorlisib in Cancer Cell Lines
| Tumor Type | Percentage of Cell Lines with IC50 < 1 µM | Percentage of Cell Lines with IC50 < 0.3 µM |
| Breast, Ovarian, Prostate, Endometrial | 75% (45/60) | 38% (23/60) |
Data sourced from MedChemExpress product information, indicating broad antiproliferative activity across various cancer types.[1]
Downstream Signaling Effects
The inhibition of PI3Kα by Izorlisib leads to a cascade of downstream effects, primarily through the suppression of the Akt/mTOR pathway. This results in reduced phosphorylation and activation of key effector proteins involved in cell cycle progression, protein synthesis, and cell survival.
Inhibition of Akt Phosphorylation
A critical consequence of Izorlisib's activity is the reduction of Akt phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).[6][7][8] Phosphorylation at these sites is essential for the full activation of Akt. Pharmacodynamic studies in a first-in-human trial of Izorlisib demonstrated a reduction in Akt phosphorylation in platelets from patients treated with the drug, confirming pathway modulation in a clinical setting.[9]
Suppression of mTORC1 Signaling
Downstream of Akt, Izorlisib treatment leads to the suppression of the mammalian target of rapamycin complex 1 (mTORC1) signaling. This is evidenced by the decreased phosphorylation of key mTORC1 substrates, including:
-
Ribosomal protein S6 (S6): Izorlisib inhibits the phosphorylation of S6 at Serine 235/236 (Ser235/236), a modification that is critical for the initiation of protein synthesis and cell growth.[10][11]
-
Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1): Izorlisib treatment leads to reduced phosphorylation of 4E-BP1 at sites such as Threonine 37/46 (Thr37/46).[12][13] Hypophosphorylated 4E-BP1 binds to and sequesters the translation initiation factor eIF4E, thereby inhibiting cap-dependent translation.[12]
Induction of Apoptosis and Cell Cycle Arrest
By inhibiting the pro-survival signals of the PI3K/Akt/mTOR pathway, Izorlisib induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[3][14] The suppression of this pathway can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately tipping the cellular balance towards death.[15] Furthermore, the inhibition of key cell cycle regulators downstream of Akt and mTOR can lead to a halt in cell cycle progression.[14]
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action and experimental characterization of Izorlisib, the following diagrams have been generated using the Graphviz DOT language.
Caption: Izorlisib inhibits PI3Kα, blocking the Akt/mTORC1 pathway.
Caption: Workflow for analyzing protein phosphorylation via Western blot.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the downstream signaling effects of Izorlisib.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of Izorlisib on the enzymatic activity of PI3K isoforms.
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Izorlisib (dissolved in DMSO)
-
Kinase buffer (e.g., 20 mM HEPES, pH 7.4, 5mM MgCl₂, 0.25mM EDTA)
-
Phosphatidylinositol (PI) substrate
-
ATP (including [γ-³²P]ATP)
-
96-well plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of Izorlisib in kinase buffer.
-
In a 96-well plate, add the recombinant PI3K enzyme to each well.
-
Add the Izorlisib dilutions to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of PI substrate and ATP (spiked with [γ-³²P]ATP).
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes) at room temperature.
-
Terminate the reaction by adding a stop solution (e.g., 8M HCl).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated PI.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of inhibition for each Izorlisib concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay
This assay measures the effect of Izorlisib on the growth and viability of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., with known PIK3CA mutation status)
-
Complete cell culture medium
-
Izorlisib (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Cell Counting Kit-8, MTT, or CellTiter-Glo)
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Izorlisib in cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the various concentrations of Izorlisib. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis
This technique is used to detect and quantify the changes in the phosphorylation status of downstream signaling proteins following Izorlisib treatment.
-
Reagents and Materials:
-
Cancer cell lines
-
Izorlisib (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Protein transfer system and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 (Ser235/236), anti-S6, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture cancer cells and treat with various concentrations of Izorlisib for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody targeting the protein of interest (phosphorylated or total) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
-
Conclusion
Izorlisib is a selective and potent Class I PI3K inhibitor that effectively targets the PI3K/Akt/mTOR signaling pathway. Its pronounced inhibitory activity against PI3Kα and its oncogenic mutants translates into significant antiproliferative and pro-apoptotic effects in cancer cells. The downstream signaling effects of Izorlisib are characterized by a marked reduction in the phosphorylation of key effector proteins such as Akt, S6, and 4E-BP1. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Izorlisib and other PI3K pathway inhibitors. The continued investigation into the nuanced effects of this class of drugs will be crucial for the development of more effective and targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. First-in-Human study of CH5132799, an Oral Class I PI3K Inhibitor, Studying Toxicity, Pharmacokinetics and Pharmacodynamics, in Patients with Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First-in-human study of CH5132799, an oral class I PI3K inhibitor, studying toxicity, pharmacokinetics, and pharmacodynamics, in patients with metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a selective PI3Kα inhibitor via structure-based virtual screening for targeted colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. oncotarget.com [oncotarget.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Phospho-4E-BP1 (Thr37/46) recombinant mAb | Abwiz Bio [abwizbio.com]
- 13. Phospho-4E-BP1 (Thr37/46) recombinant mAb | Abwiz Bio [abwizbio.com]
- 14. Isorhamnetin induces cell cycle arrest and apoptosis by triggering DNA damage and regulating the AMPK/mTOR/p70S6K signaling pathway in doxorubicin-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Discovery and Development of Izorlisib (CH5132799): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Izorlisib (CH5132799), a potent and selective Class I phosphoinositide 3-kinase (PI3K) inhibitor. Izorlisib has shown significant promise in preclinical and clinical studies, particularly in cancers harboring mutations in the PIK3CA gene. This document details the core scientific data, experimental methodologies, and key signaling pathways associated with Izorlisib, presented in a format tailored for researchers and drug development professionals.
Introduction: Targeting the PI3K Pathway
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through mutations in the PIK3CA gene which encodes the p110α catalytic subunit of PI3K, is a frequent event in a wide range of human cancers.[1][2] This has made the PI3K pathway a prime target for the development of novel cancer therapeutics.
Izorlisib (CH5132799) emerged from a structure-based drug design program aimed at identifying potent and selective inhibitors of Class I PI3Ks.[3] It is an orally bioavailable small molecule that has demonstrated significant antitumor activity in preclinical models of cancers with PI3K pathway activation.[1][3]
Mechanism of Action
Izorlisib is a selective inhibitor of Class I PI3K enzymes, with a particularly high potency against the PI3Kα isoform.[4][5] Its mechanism of action is ATP-competitive, binding to the ATP-binding site of the PI3K enzyme.[4] By inhibiting PI3K, Izorlisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent deactivation of the PI3K/Akt/mTOR signaling cascade leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[2][4]
Izorlisib has shown potent activity against both wild-type and oncogenic mutant forms of PI3Kα, including the common E542K, E545K, and H1047R mutations.[4][6] This makes it a promising therapeutic agent for tumors harboring these specific genetic alterations.
Figure 1: Izorlisib's Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
Quantitative Data
In Vitro Kinase Inhibitory Activity
Izorlisib demonstrates high potency and selectivity for Class I PI3K isoforms, particularly PI3Kα.
| Target | IC50 (nM) |
| PI3Kα (wild-type) | 14 |
| PI3Kα (E542K mutant) | 6.7 |
| PI3Kα (E545K mutant) | 6.7 |
| PI3Kα (H1047R mutant) | 5.6 |
| PI3Kβ | 120 |
| PI3Kδ | 500 |
| PI3Kγ | 36 |
| Data compiled from multiple sources.[4][6][7] |
Antiproliferative Activity in Cancer Cell Lines
The antiproliferative effects of Izorlisib are particularly pronounced in cancer cell lines harboring PIK3CA mutations.
| Cell Line | Cancer Type | PIK3CA Mutation | IC50 (µM) |
| KPL-4 | Breast Cancer | H1047R | 0.032 |
| T-47D | Breast Cancer | H1047R | 0.056 |
| SK-OV-3 | Ovarian Cancer | H1047R | 0.12 |
| HCT116 | Colorectal Cancer | H1047R | 0.20 |
| Data compiled from multiple sources.[6] |
Preclinical Pharmacokinetics
Izorlisib exhibits favorable pharmacokinetic properties in preclinical models.
| Species | Oral Bioavailability (%) | Tmax (hours) | t1/2 (hours) |
| Mouse | 101 | - | - |
| Human (MTD) | - | 2.60 | 10.2 |
| Data compiled from multiple sources.[1][7] |
Experimental Protocols
In Vitro Kinase Assay (Adapta™ Universal Kinase Assay)
This protocol outlines the determination of Izorlisib's inhibitory activity against PI3K isoforms.
Materials:
-
Adapta™ Universal Kinase Assay Kit
-
Recombinant PI3K enzymes (wild-type and mutants)
-
Izorlisib (CH5132799)
-
ATP
-
384-well plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare serial dilutions of Izorlisib in DMSO.
-
Add 2.5 µL of the Izorlisib dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of a 4X solution of the respective PI3K enzyme to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2X solution of substrate (e.g., PIP2) and ATP.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Stop the reaction and detect the generated ADP by adding 5 µL of the Adapta™ detection solution containing Eu-anti-ADP antibody, Alexa Fluor® 647 ADP tracer, and EDTA.
-
Incubate for 30 minutes at room temperature.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Figure 2: Workflow for the In Vitro Kinase Assay.
Cell Proliferation Assay (Cell Counting Kit-8)
This protocol is for assessing the antiproliferative activity of Izorlisib on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KPL-4, T-47D)
-
Cell culture medium and supplements
-
Izorlisib (CH5132799)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Izorlisib for 72-96 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Western Blot Analysis of PI3K Pathway Modulation
This protocol details the investigation of Izorlisib's effect on the phosphorylation of key proteins in the PI3K signaling pathway.
Materials:
-
Cancer cell lines
-
Izorlisib (CH5132799)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Izorlisib at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Tumor Xenograft Model
This protocol describes the evaluation of Izorlisib's antitumor efficacy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line with a PIK3CA mutation (e.g., KPL-4)
-
Matrigel (optional)
-
Izorlisib (CH5132799) formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells (e.g., 5 x 10^6 KPL-4 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Izorlisib orally at the desired dose and schedule (e.g., 12.5 or 25 mg/kg, once daily).[8] The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting).
Conclusion
Izorlisib (CH5132799) is a selective and potent Class I PI3K inhibitor with a clear mechanism of action and significant antitumor activity, particularly in cancers with PIK3CA mutations. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on PI3K inhibitors and targeted cancer therapies. The strong preclinical evidence for Izorlisib's efficacy and its favorable pharmacokinetic profile have supported its advancement into clinical trials. Further investigation into its clinical utility, both as a monotherapy and in combination with other agents, is ongoing.
References
- 1. First-in-Human study of CH5132799, an Oral Class I PI3K Inhibitor, Studying Toxicity, Pharmacokinetics and Pharmacodynamics, in Patients with Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. The selective class I PI3K inhibitor CH5132799 targets human cancers harboring oncogenic PIK3CA mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. CH5132799 | mTOR | PI3K | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Izorlisib (MEN1611): A Technical Guide to PI3Kα Target Validation in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the preclinical target validation of Izorlisib (also known as MEN1611), a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) alpha isoform (PI3Kα). Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent oncogenic driver in a variety of solid tumors, often due to activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. Izorlisib is an orally bioavailable inhibitor that selectively targets PI3Kα and its mutated forms, leading to the suppression of downstream signaling, resulting in apoptosis and inhibition of tumor cell growth.
Mechanism of Action and Isoform Selectivity
Izorlisib is a class I PI3K inhibitor with high potency against the p110α isoform, including its common oncogenic mutants.[1][2] Its unique biochemical profile also includes activity against the p110β and p110γ isoforms, while notably sparing the p110δ isoform.[3][4][5] This δ-sparing characteristic is significant, as inhibition of p110δ is primarily associated with toxicities observed in the context of hematological malignancies.[3] The ability of Izorlisib to also inhibit p110β may offer an advantage in overcoming resistance mechanisms that can arise in tumors with PTEN loss.[3][4]
Furthermore, preclinical studies have demonstrated that Izorlisib, in addition to inhibiting kinase activity, induces the selective, proteasome-dependent degradation of the mutant p110α protein in cancer cells harboring PIK3CA mutations.[3] This dual mechanism of action may lead to a more sustained and durable inhibition of the PI3K pathway in targeted tumor cells.
In Vitro Target Validation
Cellular Potency in Solid Tumor Cell Lines
The anti-proliferative activity of Izorlisib has been evaluated across various solid tumor cell lines. Its potency is particularly pronounced in cell lines with activating PIK3CA mutations. For instance, in the PIK3CA H1047R mutant T47D breast cancer cell line, Izorlisib demonstrated potent cytotoxic activity.[3]
| Cell Line | Cancer Type | PIK3CA Status | Izorlisib (MEN1611) IC50 | Reference |
| T47D | Breast Cancer | H1047R Mutant | 42.56 nM | [3] |
Table 1: In Vitro Cytotoxicity of Izorlisib in a PIK3CA-Mutant Breast Cancer Cell Line.
Modulation of the PI3K/AKT/mTOR Signaling Pathway
A critical step in target validation is demonstrating that the compound engages its target and modulates the intended signaling pathway within the cell. Western blot analyses in preclinical studies have consistently shown that Izorlisib treatment leads to a dose-dependent decrease in the phosphorylation of key downstream effectors of the PI3K pathway, including AKT (at Ser473), S6 ribosomal protein, and 4EBP1.[1][6][7] This provides direct evidence of on-target activity and effective pathway inhibition.
In Vivo Target Validation
Anti-Tumor Efficacy in Xenograft Models
The anti-tumor activity of Izorlisib has been validated in vivo using patient-derived xenograft (PDX) models, which are considered more clinically relevant than cell line-derived xenografts. In multiple PDX models of PIK3CA-mutant solid tumors, including trastuzumab-resistant HER2+ breast cancer and non-small cell lung cancer (NSCLC), Izorlisib monotherapy resulted in significant and durable tumor growth inhibition, leading to tumor stasis and even regression.[3][4][6] The combination of Izorlisib with other targeted therapies, such as trastuzumab in HER2+ breast cancer models, has shown synergistic effects, leading to enhanced tumor regression.[3]
| Tumor Model | Cancer Type | Genetic Background | Treatment | Tumor Volume Inhibition (%) | Reference |
| HER2+ PDX | Breast Cancer | PIK3CA-mutant, Trastuzumab-resistant | MEN1611 + Trastuzumab | 82% | [3] |
| NSCLC Xenograft | Non-Small Cell Lung Cancer | PIK3CA wild-type, PI3K pathway activated | MEN1611 | Significant tumor growth suppression | [6] |
Table 2: In Vivo Efficacy of Izorlisib in Solid Tumor Xenograft Models.
Pharmacodynamic Biomarker Analysis in Tumors
To confirm target engagement and pathway modulation in the in vivo setting, tumor tissues from Izorlisib-treated animals have been analyzed for pharmacodynamic biomarkers. These studies confirmed a significant reduction in the phosphorylation of AKT and S6 in tumor extracts, correlating the observed anti-tumor activity with the inhibition of the PI3K pathway.[6][7]
Visualizing Key Pathways and Processes
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of Izorlisib.
Experimental Workflow for In Vitro Target Validation
Caption: A generalized workflow for the in vitro validation of Izorlisib's activity.
Rationale for Targeting PI3Kα in Solid Tumors
Caption: The logic for therapeutically targeting PI3Kα in solid tumors with Izorlisib.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8 Method)
This protocol is for determining the cytotoxic effect of Izorlisib on cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired concentration in complete culture medium.
-
Seed 100 µL of the cell suspension (typically 2,000-5,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of Izorlisib in culture medium at 10x the final desired concentrations.
-
Add 10 µL of the diluted Izorlisib solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
CCK-8 Reagent Addition and Incubation:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized based on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results against the drug concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Western Blot Analysis of PI3K Pathway Modulation
This protocol outlines the steps to assess the phosphorylation status of PI3K pathway proteins.
-
Sample Preparation:
-
Culture and treat cells with Izorlisib as described for the viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Keep samples on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-AKT Ser473, p-S6) and total proteins (e.g., total AKT, total S6, β-actin) overnight at 4°C. Dilute antibodies in 5% BSA/TBST.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
This protocol provides a general framework for establishing and utilizing PDX models to evaluate the anti-tumor activity of Izorlisib.
-
PDX Establishment:
-
Obtain fresh tumor tissue from a patient under sterile conditions and with appropriate ethical approvals.
-
Implant small fragments (approx. 3x3 mm) of the tumor subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Monitor the mice for tumor growth. Once tumors reach a volume of approximately 1,500 mm³, they can be passaged to a new cohort of mice for expansion.
-
-
Efficacy Study:
-
Once tumors in the expansion cohort reach a volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Administer Izorlisib orally (PO) at the predetermined dose and schedule (e.g., daily). The control group receives the vehicle.
-
Measure tumor volumes with calipers twice a week and monitor the body weight of the mice as a measure of toxicity.
-
Continue treatment for the specified duration (e.g., 21-28 days) or until the tumors in the control group reach the endpoint volume.
-
-
Data Analysis and Pharmacodynamics:
-
Calculate the Tumor Volume Inhibition (TVI) percentage to quantify the anti-tumor effect.
-
At the end of the study, or at specified time points after the final dose, euthanize a subset of mice and collect tumor tissue for pharmacodynamic analysis (e.g., western blotting or immunohistochemistry for p-AKT) to confirm on-target drug activity in vivo.
-
Conclusion
The comprehensive preclinical data strongly support the validation of PI3Kα as a therapeutic target in solid tumors, particularly those harboring PIK3CA mutations. Izorlisib (MEN1611) has demonstrated potent and selective inhibition of the PI3Kα pathway, leading to significant anti-proliferative effects in vitro and robust anti-tumor activity in clinically relevant in vivo models. Its unique δ-sparing isoform profile and its ability to induce the degradation of mutant p110α protein suggest a potentially favorable therapeutic window and a durable mechanism of action. These findings have paved the way for its clinical investigation, such as in the B-Precise-01 study for HER2-positive, PIK3CA-mutated breast cancer.[1] Further clinical development will continue to define the role of Izorlisib in the treatment of solid tumors driven by the PI3K pathway.
References
- 1. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
Preclinical Models for Studying Izorlisib Efficacy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical models and methodologies used to evaluate the efficacy of Izorlisib (MEN1611), a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) alpha isoform. This document details in vitro and in vivo experimental protocols, summarizes key quantitative data, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of Izorlisib's preclinical characterization.
Introduction to Izorlisib
Izorlisib is an orally bioavailable small molecule inhibitor that selectively targets the p110α catalytic subunit of PI3K, including its mutated forms.[1] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention.[2] Izorlisib's mechanism of action involves the inhibition of PI3Kα, leading to the suppression of downstream signaling, which ultimately results in the inhibition of tumor cell growth and proliferation.[1][3]
Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
Izorlisib exerts its anti-tumor effects by inhibiting the PI3Kα-mediated conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This prevents the activation of downstream effectors, most notably the serine/threonine kinase AKT. Inactivation of AKT leads to reduced phosphorylation and activation of a cascade of downstream targets, including the mammalian target of rapamycin (mTOR), forkhead box protein O1 (FoxO1), and the S6 kinase (S6K), ultimately impacting cell cycle progression, survival, and proliferation.[3]
In Vitro Efficacy Models
Cell Viability Assays
Cell viability assays are fundamental for determining the cytotoxic and cytostatic effects of Izorlisib on cancer cell lines.
Experimental Protocol: Cell Viability Assay using Cell Counting Kit-8 (CCK-8)
-
Cell Culture: Culture cancer cell lines (e.g., BT-474, MCF-7, T47D) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Trypsinize and seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium.[4] Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Izorlisib in culture medium. Replace the medium in the 96-well plates with 100 µL of medium containing various concentrations of Izorlisib. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[1][4]
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Quantitative Data: In Vitro IC50 Values of Izorlisib
| Cell Line | Cancer Type | PIK3CA Mutation | Izorlisib IC50 (nM) |
| BT-474 | Breast Cancer | E545K | 14 (PI3Kα WT) |
| MCF-7 | Breast Cancer | E545K | < 300 |
| T47D | Breast Cancer | H1047R | < 300 |
| Various | 4 Tumor Types | Not Specified | 75% of lines < 1 µM |
Note: The IC50 value of 14 nM is for the inhibition of the PI3Kα enzyme in a biochemical assay. Cell-based IC50 values are generally higher.[3]
Western Blot Analysis
Western blotting is employed to confirm the mechanism of action of Izorlisib by assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.[3]
Experimental Protocol: Western Blotting
-
Cell Lysis: Plate cells and treat with Izorlisib as described for the viability assay. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K pathway proteins (e.g., p-AKT, total AKT, p-S6, total S6, p-4E-BP1, total 4E-BP1) overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy Models
Cell Line-Derived Xenografts (CDX)
CDX models are crucial for evaluating the in vivo anti-tumor activity of Izorlisib in a living organism. The BT-474 human breast cancer cell line is a commonly used model.[6]
Experimental Protocol: BT-474 Xenograft Model
-
Animal Model: Use female immunodeficient mice (e.g., BALB/c nude or SCID).[6]
-
Cell Preparation and Implantation: Subcutaneously inject 1 x 10^7 BT-474 cells suspended in Matrigel into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Randomization and Treatment: When tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment and control groups. Administer Izorlisib orally at doses of 12.5 mg/kg and 25 mg/kg daily.[3] The control group receives the vehicle.
-
Efficacy Evaluation: Measure tumor volume and body weight 2-3 times per week. The primary endpoint is tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: At the end of the study, excise tumors and analyze them by Western blotting to assess the inhibition of the PI3K pathway.[3]
Quantitative Data: In Vivo Efficacy of Izorlisib in BT-474 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Izorlisib | 12.5 mg/kg | Dose-dependent regression |
| Izorlisib | 25 mg/kg | Significant dose-dependent regression |
Note: Specific TGI percentages were not detailed in the provided search results, but a dose-dependent regression was noted.[3]
Patient-Derived Xenografts (PDX)
PDX models involve the implantation of fresh patient tumor tissue into immunodeficient mice, offering a more clinically relevant model that better recapitulates the heterogeneity and microenvironment of human tumors. Preclinical studies have shown Izorlisib's activity in PDX models of breast cancer with PIK3CA mutations.[7]
Experimental Protocol: Patient-Derived Xenograft (PDX) Model
The protocol for establishing and utilizing PDX models is similar to that of CDX models, with the key difference being the source of the tumor tissue. Freshly resected patient tumor tissue is implanted subcutaneously or orthotopically into immunodeficient mice. Subsequent passages can be performed to expand the model for larger studies.
Models of Resistance to Izorlisib
Understanding the mechanisms of resistance to Izorlisib is crucial for developing effective combination therapies and predicting patient response. While specific models of resistance to Izorlisib are still under investigation, general mechanisms of resistance to PI3K inhibitors can be explored using the following approaches:
-
In Vitro Dose Escalation: Gradually increasing the concentration of Izorlisib in the culture medium of sensitive cell lines over an extended period can lead to the development of resistant clones. These resistant cells can then be characterized to identify the molecular changes responsible for the acquired resistance.
-
Analysis of Resistant Tumors: Xenograft tumors that initially respond to Izorlisib but subsequently regrow can be harvested and analyzed to identify genetic and signaling pathway alterations that contribute to resistance.
-
CRISPR/Cas9 Screening: Genome-wide or targeted CRISPR/Cas9 screens can be performed in the presence of Izorlisib to identify genes whose knockout confers resistance to the drug.
Conclusion
The preclinical evaluation of Izorlisib has demonstrated its potent and selective inhibition of the PI3Kα pathway, leading to significant anti-tumor activity in both in vitro and in vivo models of cancer, particularly those harboring PIK3CA mutations. The experimental models and protocols outlined in this guide provide a robust framework for the continued investigation of Izorlisib's efficacy, mechanism of action, and potential resistance mechanisms. This comprehensive understanding is essential for the successful clinical development of Izorlisib as a targeted cancer therapy.
References
- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 2. Facebook [cancer.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 6. BT474 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. de.lumiprobe.com [de.lumiprobe.com]
Methodological & Application
Izorlisib In Vivo Dosing for Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Izorlisib (also known as CH5132799 or PA-799) is an orally bioavailable, selective inhibitor of the Class I phosphoinositide 3-kinase (PI3K) family, with potent activity against the p110α isoform, including its oncogenic mutants.[1][2][3] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in a variety of human cancers, often driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.[4] Izorlisib's targeted mechanism of action, leading to the inhibition of tumor cell growth and induction of apoptosis, makes it a promising candidate for cancer therapy, particularly in tumors harboring PIK3CA mutations.[1][2]
These application notes provide a comprehensive overview of the in vivo administration of Izorlisib in mouse xenograft models based on preclinical studies. The included protocols and data are intended to serve as a guide for researchers designing and executing in vivo efficacy studies with this compound.
Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
Izorlisib selectively binds to and inhibits the catalytic activity of PI3Kα.[1] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. Consequently, the entire PI3K/Akt/mTOR signaling cascade is suppressed, resulting in reduced cell proliferation, survival, and growth, and the induction of apoptosis in cancer cells with a hyperactivated PI3K pathway.[1][4]
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of Izorlisib.
Quantitative Data Summary
The following tables summarize the in vivo dosing regimens and outcomes for Izorlisib in various mouse xenograft models as reported in preclinical studies.
Table 1: Izorlisib Monotherapy Dosing in Mouse Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Dose (mg/kg) | Route | Schedule | Outcome | Reference |
| KPL-4 (PIK3CA H1047R) | Breast Cancer | Not Specified | 50, 100 | Oral | Daily | Dose-dependent tumor regression | [1][5] |
| BT-474 (PIK3CA K111N) | Breast Cancer | Not Specified | 50, 100 | Oral | Daily | Tumor regression | [1][5] |
| HCT116 (PIK3CA H1047R) | Colorectal Cancer | Not Specified | Not Specified | Oral | Not Specified | Tumor Growth Inhibition (TGI) of 50% and 90% correlated with AUC | [5] |
Table 2: Izorlisib Combination Therapy Dosing in a Mouse Xenograft Model
| Cell Line | Cancer Type | Mouse Strain | Combination Agent(s) | Izorlisib Dose (mg/kg) | Route | Schedule | Outcome | Reference |
| BT-474 | Breast Cancer | BALB/c nu/nu | Everolimus (50 mg/kg, daily, oral) | 12.5, 25 | Oral | Daily for 7 days (post-Everolimus) | Dose-dependent regression of tumors that regrew after long-term Everolimus treatment | [6][7] |
Experimental Protocols
Protocol 1: General Mouse Xenograft Model Establishment
This protocol describes a general procedure for establishing subcutaneous xenografts using human cancer cell lines.
Materials:
-
Human cancer cell line of interest (e.g., KPL-4, BT-474)
-
Female immunodeficient mice (e.g., BALB/c nu/nu, NOD/SCID), 4-6 weeks old
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
1 mL syringes with 27-gauge needles
-
Hemocytometer or automated cell counter
Procedure:
-
Culture the selected cancer cell line under standard conditions until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, followed by neutralization with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Adjust the cell concentration to the desired density (e.g., 5 x 107 cells/mL). If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Anesthetize the mouse according to the institution's approved protocol.
-
Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 106 cells) into the flank of the mouse.
-
Monitor the mice for tumor growth. Begin caliper measurements 2-3 times per week once tumors become palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
Figure 2: Experimental workflow for an Izorlisib in vivo xenograft study.
Protocol 2: Preparation and Administration of Izorlisib by Oral Gavage
This protocol details the preparation of an Izorlisib formulation for oral administration to mice.
Materials:
-
Izorlisib (CH5132799) powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (18-20 gauge for adult mice)
-
1 mL syringes
Formulation Preparation (Example for a 10 mg/mL solution):
-
Prepare a stock solution of Izorlisib in DMSO. For example, dissolve 100 mg of Izorlisib in 1 mL of DMSO to create a 100 mg/mL stock.
-
To prepare the final dosing solution, create a 10% DMSO in corn oil vehicle. For 1 mL of the final solution, add 100 µL of the Izorlisib stock solution to 900 µL of corn oil.[6][7]
-
Vortex the solution thoroughly to ensure a uniform suspension. Prepare this solution fresh daily.
Oral Gavage Procedure:
-
Weigh each mouse to determine the correct volume of the Izorlisib solution to administer based on the desired mg/kg dose. For example, for a 25 mg/kg dose in a 20 g mouse, the required dose is 0.5 mg. If the solution concentration is 10 mg/mL, the volume to administer is 50 µL.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Insert the gavage needle into the side of the mouth and gently advance it along the esophagus into the stomach. Do not force the needle.
-
Slowly administer the calculated volume of the Izorlisib solution.
-
Carefully withdraw the gavage needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress immediately after the procedure and at regular intervals.
Pharmacodynamics and Endpoint Analysis
To assess the biological effect of Izorlisib on the target pathway, tumors can be collected at the end of the study or at specific time points after the final dose.
Protocol 3: Pharmacodynamic Analysis of Tumor Tissue
Materials:
-
Tumor tissue collected from mice
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Tissue homogenizer
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting apparatus
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Excise tumors from euthanized mice at a specified time after the last dose (e.g., 4 hours).[7]
-
Snap-freeze the tumors in liquid nitrogen or immediately process them.
-
Homogenize the tumor tissue in lysis buffer on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Perform SDS-PAGE and Western blotting with the protein lysates.
-
Probe the membranes with primary antibodies against key proteins in the PI3K pathway (e.g., phosphorylated and total Akt) to confirm target engagement and downstream signaling inhibition.
-
Develop the blots using a chemiluminescence substrate and image the results.
Conclusion
Izorlisib has demonstrated significant in vivo antitumor activity in preclinical mouse xenograft models, particularly those with PIK3CA mutations. The provided protocols offer a framework for conducting in vivo efficacy and pharmacodynamic studies. Researchers should adapt these protocols based on the specific cell lines, mouse strains, and experimental objectives of their studies, always adhering to institutional guidelines for animal welfare. The data and methodologies presented here should facilitate the further preclinical evaluation of Izorlisib as a targeted cancer therapeutic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The selective class I PI3K inhibitor CH5132799 targets human cancers harboring oncogenic PIK3CA mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Facebook [cancer.gov]
- 5. First-in-Human study of CH5132799, an Oral Class I PI3K Inhibitor, Studying Toxicity, Pharmacokinetics and Pharmacodynamics, in Patients with Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Protocol for Izorlisib Treatment in Cell Culture: Application Notes for Researchers
For Research Use Only
Introduction
Izorlisib (also known as CH5132799) is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with particular potency against the PI3Kα isoform and its oncogenic mutants.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in a variety of human cancers, making it a key target for therapeutic intervention.[3][4] Izorlisib exhibits its antineoplastic activity by competitively binding to the ATP-binding site of PI3K, leading to the inhibition of downstream signaling, which results in the suppression of cell growth and induction of apoptosis in cancer cells harboring activating PIK3CA mutations.[1][2][3]
These application notes provide detailed protocols for the use of Izorlisib in cell culture, including methods for assessing its anti-proliferative activity and for monitoring its effects on the PI3K/Akt/mTOR signaling pathway.
Data Presentation
Izorlisib IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Izorlisib have been determined against various PI3K isoforms and in a panel of cancer cell lines.
Table 1: Izorlisib IC50 Values against PI3K Isoforms [1][2][5]
| Target | IC50 (nM) |
| PI3Kα (wild-type) | 14 |
| PI3Kα (H1047R mutant) | 5.6 |
| PI3Kα (E545K mutant) | 6.7 |
| PI3Kα (E542K mutant) | 6.7 |
| PI3Kγ | 36 |
| PI3Kβ | 120 |
| PI3Kδ | 500 |
| mTOR | 1600 |
Table 2: Anti-proliferative Activity of Izorlisib in Selected Cancer Cell Lines [2][6]
| Cell Line | Cancer Type | PIK3CA Mutation Status | IC50 (µM) |
| KPL-4 | Breast Cancer | H1047R | 0.032 |
| T-47D | Breast Cancer | H1047R | 0.056 |
| SK-OV-3 | Ovarian Cancer | H1047R (amplification) | 0.12 |
| HCT116 | Colorectal Cancer | H1047R | 0.20 |
Note: Izorlisib has demonstrated broad anti-proliferative activity, with 75% (45 out of 60) of tested cancer cell lines exhibiting an IC50 below 1 µM and 38% (23 out of 60) showing an IC50 below 0.3 µM.[1][7]
Mandatory Visualizations
Izorlisib's Mechanism of Action in the PI3K/Akt/mTOR Pathway
Caption: Izorlisib inhibits PI3Kα, blocking the PI3K/Akt/mTOR pathway.
Experimental Workflow for Assessing Izorlisib Activity
Caption: Workflow for evaluating Izorlisib's effect on cell viability and signaling.
Experimental Protocols
Cell Culture and Izorlisib Preparation
-
Cell Lines: Select appropriate cancer cell lines. Cell lines with known PIK3CA mutations (e.g., KPL-4, T-47D, HCT116, SK-OV-3) are recommended for efficacy studies.
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Izorlisib Stock Solution: Prepare a high-concentration stock solution of Izorlisib (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Anti-proliferative Activity Assessment (CCK-8 Assay)
This protocol is for a 96-well plate format.
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.
-
Cell Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
Izorlisib Treatment: Prepare serial dilutions of Izorlisib in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Izorlisib (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with DMSO at the same final concentration as the highest Izorlisib concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the Izorlisib concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol allows for the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following Izorlisib treatment.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with Izorlisib at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescence substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein to determine the relative phosphorylation level.
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Phosphorylation Site | Supplier (Example) |
| p-Akt | Ser473 | Cell Signaling Technology |
| p-Akt | Thr308 | Cell Signaling Technology |
| Total Akt | Cell Signaling Technology | |
| p-S6K1 | Thr389 | Cell Signaling Technology |
| Total S6K1 | Cell Signaling Technology | |
| p-4E-BP1 | Thr37/46 | Cell Signaling Technology |
| Total 4E-BP1 | Cell Signaling Technology | |
| β-Actin (Loading Control) | Sigma-Aldrich |
Note: Based on the mechanism of action, Izorlisib is expected to decrease the phosphorylation of Akt at both Ser473 and Thr308, and consequently, the phosphorylation of downstream targets S6K1 at Thr389 and 4E-BP1 at Thr37/46.[2][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. First-in-Human study of CH5132799, an Oral Class I PI3K Inhibitor, Studying Toxicity, Pharmacokinetics and Pharmacodynamics, in Patients with Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CH5132799 | mTOR | PI3K | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Izorlisib Solubility and Preparation for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Izorlisib, a selective Class I PI3K inhibitor, in in vitro research settings. The following sections cover its solubility, mechanism of action, and step-by-step procedures for preparing solutions for cell-based assays.
Introduction to Izorlisib
Izorlisib (also known as CH5132799) is a potent and selective inhibitor of Class I phosphatidylinositol 3-kinases (PI3Ks), with particular efficacy against the p110α isoform and its oncogenic mutants (E542K, E545K, and H1047R).[1][2][3] By competitively binding to the ATP-binding site of PI3K, Izorlisib blocks the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][3][4] Dysregulation of this pathway is a common feature in many human cancers, making Izorlisib a valuable tool for cancer research and drug development.[3][5]
Izorlisib's Mechanism of Action
Izorlisib exerts its biological effects by inhibiting the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K. This leads to the downstream suppression of key signaling molecules including Akt, FoxO1, S6K, S6, and 4E-BP1.[1][2] This targeted inhibition results in apoptosis and the inhibition of cell growth in tumors harboring PIK3CA mutations.[3][4]
Quantitative Data
Solubility of Izorlisib
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 4.55 | 12.06 | Ultrasonic treatment may be required to fully dissolve.[1] |
| 10% DMSO in Corn Oil | ≥ 0.46 | ≥ 1.22 | Primarily for in vivo preparations, forms a clear solution.[1][2] |
In Vitro Inhibitory Activity (IC50)
| Target | IC50 |
| PI3Kα (p110α) | 14 nM[1][6] |
| PI3Kγ (p110γ) | 36 nM[6] |
| PI3Kβ (p110β) | 0.12 µM[6] |
| PI3Kδ (p110δ) | 0.50 µM[6] |
Experimental Protocols
Preparation of Izorlisib Stock Solutions for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of Izorlisib in DMSO. This stock solution can then be serially diluted to the desired working concentrations for various in vitro assays.
Materials:
-
Izorlisib powder (MW: 377.42 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Weighing Izorlisib: Accurately weigh the desired amount of Izorlisib powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.774 mg of Izorlisib.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed Izorlisib. For a 10 mM stock, if you weighed 3.774 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for several minutes until the Izorlisib is completely dissolved. If the compound does not fully dissolve, brief sonication may be necessary.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[2]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2]
Preparation of Working Solutions for Cell-Based Assays
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare fresh working solutions from the frozen stock for each experiment.
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM Izorlisib stock solution from the freezer and thaw it at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Mix well by gentle pipetting.
-
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of Izorlisib tested.
-
Treatment of Cells: Add the prepared working solutions (and vehicle control) to your cell cultures and proceed with your assay protocol. An example of a cell-based assay is a proliferation assay using Cell Counting Kit-8, where cells are incubated with the compound for a period (e.g., 4 days) before measuring absorbance.[1]
Safety Precautions
Standard laboratory safety practices should be followed when handling Izorlisib and DMSO. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of other substances through the skin. All work should be conducted in a well-ventilated area or a chemical fume hood.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Izorlisib | C15H19N7O3S | CID 49784945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PI3K inhibitors as new cancer therapeutics: implications for clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. easycdmo.com [easycdmo.com]
Izorlisib: Application Notes on Storage, Stability, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the storage, stability, handling, and experimental use of Izorlisib (also known as CH5132799), a selective Class I PI3K inhibitor. Adherence to these guidelines is crucial for ensuring the integrity of the compound and the reproducibility of experimental results.
Introduction to Izorlisib
Izorlisib is a potent and selective inhibitor of Class I phosphatidylinositol 3-kinases (PI3Ks), with particular selectivity for the PI3Kα isoform.[1][2] It also demonstrates activity against oncogenic mutants of PI3Kα, such as E542K, E545K, and H1047R.[2] The mechanism of action involves competitive binding to the ATP-binding site of the PI3K enzyme.[1][2] Izorlisib's inhibitory activity disrupts the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to the suppression of tumor cell growth and proliferation.[2][3][4]
Storage and Stability
Proper storage of Izorlisib is essential to maintain its chemical integrity and biological activity. The stability of the compound varies depending on whether it is in solid form or dissolved in a solvent.
Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Data sourced from MedChemExpress product information.[1]
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1]
Solubility and Formulation
Solubility Data
| Solvent | Concentration |
| DMSO | 4.55 mg/mL (12.06 mM) |
Data sourced from MedChemExpress product information. Ultrasonic treatment may be necessary to achieve dissolution.[2]
Preparation of Stock Solutions
For in vitro studies, a common starting point is the preparation of a 10 mM stock solution in DMSO.
Protocol for Preparing a 10 mM Stock Solution:
-
Weigh out the desired amount of Izorlisib powder.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of Izorlisib: 377.42 g/mol ).
-
Add the DMSO to the Izorlisib powder.
-
If necessary, use an ultrasonic bath to facilitate dissolution until the solution is clear.
-
Aliquot the stock solution into single-use vials and store at -80°C for long-term stability.
Formulation for In Vivo Studies
For oral administration in animal models, a common formulation involves a mixture of DMSO and corn oil.
Example Protocol for In Vivo Formulation:
-
Prepare a concentrated stock solution of Izorlisib in DMSO (e.g., 10 mg/mL).
-
For a final formulation of 10% DMSO in corn oil, add 1 part of the Izorlisib/DMSO stock solution to 9 parts of corn oil.
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
It is recommended to prepare this formulation fresh on the day of use.
Handling and Safety Precautions
Izorlisib is a potent bioactive compound and should be handled with appropriate safety measures in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling Izorlisib powder or solutions.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powder form to avoid inhalation.
-
Disposal: Dispose of waste containing Izorlisib in accordance with local, state, and federal regulations for chemical waste.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
Experimental Protocols
PI3K Signaling Pathway
The following diagram illustrates the central role of PI3K in the PI3K/Akt/mTOR signaling pathway, which is the target of Izorlisib.
Protocol for Forced Degradation Study to Assess Izorlisib Stability
This protocol provides a framework for a forced degradation study to identify potential degradation products and establish the stability-indicating properties of an analytical method for Izorlisib. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Materials:
-
Izorlisib reference standard
-
HPLC grade methanol or acetonitrile
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector and preferably a mass spectrometer (MS)
-
A stability-indicating HPLC column (e.g., C18)
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Izorlisib in a suitable organic solvent like methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix equal volumes of the Izorlisib stock solution and 0.1 M HCl.
-
Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the working concentration.
-
-
Base Hydrolysis:
-
Mix equal volumes of the Izorlisib stock solution and 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the Izorlisib stock solution and 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a defined period.
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
In Solution: Heat the Izorlisib stock solution at a set temperature (e.g., 80°C) for a defined period.
-
Solid State: Place Izorlisib powder in an oven at a set temperature (e.g., 80°C). At each time point, dissolve a portion of the powder in the solvent to the working concentration.
-
-
Photolytic Degradation:
-
Expose the Izorlisib stock solution and solid powder to a light source providing both UV and visible light (e.g., in a photostability chamber).
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Sample at defined time points.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a common starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Izorlisib peak.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Determine the mass balance to ensure that the decrease in the parent drug concentration corresponds to the increase in degradation products.
-
Use a PDA detector to assess peak purity of the Izorlisib peak.
-
If coupled with a mass spectrometer, attempt to identify the mass of the degradation products to propose potential degradation pathways.
-
Note on Stability-Indicating Method: A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities. The forced degradation study is essential for the development and validation of such a method. For a similar PI3K inhibitor, leniolisib, a stability-indicating HPLC method was developed using a C18 column with a mobile phase of acetonitrile and 0.1% triethylamine (pH 2.5 with orthophosphoric acid) in a 40:60 ratio, with UV detection at 222.3 nm.[6] This could serve as a starting point for method development for Izorlisib.
Potential Degradation Pathways
While specific degradation pathways for Izorlisib are not extensively documented in the public domain, some PI3K inhibitors have been shown to undergo degradation.[7][8][9] Potential degradation mechanisms for small molecule inhibitors like Izorlisib could involve hydrolysis of amide or other labile functional groups, or oxidation. The results from the forced degradation study will provide insights into the specific vulnerabilities of the Izorlisib molecule.
By following these application notes and protocols, researchers can ensure the proper handling, storage, and use of Izorlisib, leading to more reliable and reproducible experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Izorlisib | C15H19N7O3S | CID 49784945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. easycdmo.com [easycdmo.com]
- 6. stm.bookpi.org [stm.bookpi.org]
- 7. Precision targeting of mutant PI3Kα in cancer by selective degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Dissolving Izorlisib for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and formulation of Izorlisib (also known as GSK2126458 or Omipalisib) for in vivo animal studies. Adherence to these guidelines is crucial for ensuring consistent and reliable experimental outcomes.
Compound Information
| Parameter | Value | Reference |
| Synonyms | GSK2126458, Omipalisib, CH5132799 | [1][2] |
| Target | Class I PI3K, particularly PI3Kα | [3][4] |
| Molecular Weight | 505.5 g/mol | [5] |
| Appearance | Crystalline solid | N/A |
Solubility and Vehicle Formulations
Izorlisib is a poorly water-soluble compound, necessitating the use of specific solvent systems for in vivo administration. The choice of vehicle can significantly impact drug exposure and should be selected based on the experimental requirements and administration route.[6] Below are validated formulations for preparing Izorlisib for animal studies.
Table 1: Izorlisib Solubility and Recommended Vehicles for In Vivo Studies
| Formulation Composition | Achievable Concentration | Administration Route | Notes | Reference |
| 10% DMSO + 90% Corn oil | ≥ 0.46 mg/mL | Oral Gavage | Prepare a stock solution in DMSO first, then dilute with corn oil. Suitable for studies where a simple vehicle is preferred. If the continuous dosing period exceeds half a month, this protocol should be chosen carefully. | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | Oral Gavage | This multi-component system can achieve a higher concentration of Izorlisib. Solvents should be added sequentially. It is recommended to prepare this solution fresh daily. | [2][7] |
Note: It is always recommended to perform a small-scale pilot formulation to ensure complete dissolution and stability before preparing a large batch for your study.[6] For weakened animals, it is advisable to keep the final DMSO concentration in the working solution below 2%.[7]
Experimental Protocols
Protocol 1: Formulation in DMSO and Corn Oil
This protocol is suitable for achieving a concentration of at least 0.46 mg/mL.
Materials:
-
Izorlisib powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution: Accurately weigh the required amount of Izorlisib powder. Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 4.6 mg/mL).[1] Ensure complete dissolution by vortexing.
-
Dilution with Corn Oil: In a sterile tube, add the required volume of the DMSO stock solution.
-
Final Formulation: Add the corresponding volume of corn oil to achieve the final desired concentration and vehicle composition (10% DMSO, 90% corn oil). For example, to prepare 1 mL of a 0.46 mg/mL solution, add 100 µL of the 4.6 mg/mL DMSO stock to 900 µL of corn oil.[1]
-
Mixing: Vortex the final solution thoroughly to ensure a homogenous suspension.
-
Administration: Administer the formulation to the animals via oral gavage immediately after preparation.
Protocol 2: Formulation in a Multi-Component Vehicle
This protocol allows for a higher concentration of Izorlisib (≥ 2.5 mg/mL).
Materials:
-
Izorlisib powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution: Weigh the necessary amount of Izorlisib and dissolve it in DMSO to make a stock solution (e.g., 25.0 mg/mL).[7] Vortex until the compound is fully dissolved.
-
Sequential Addition of Solvents:
-
Final Mixing: Vortex the solution extensively to ensure it is clear and homogenous. If precipitation occurs, gentle warming and/or sonication may aid in dissolution.[7]
-
Administration: Use the freshly prepared formulation for oral administration to animals.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Izorlisib Formulation
The following diagram illustrates the general workflow for preparing Izorlisib for animal studies.
Caption: Workflow for preparing Izorlisib formulation.
PI3K/mTOR Signaling Pathway Inhibition by Izorlisib
Izorlisib is a potent inhibitor of the PI3K/mTOR signaling pathway.[4][8] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is often observed in cancer.[4]
Caption: Izorlisib inhibits the PI3K/mTOR pathway.
Stability and Storage
-
Stock Solutions: DMSO stock solutions of Izorlisib can be stored at -20°C for up to one year or -80°C for up to two years.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
-
Working Solutions: It is strongly recommended to prepare the final dosing formulations fresh on the day of administration to minimize the risk of precipitation or degradation.[6][7]
By following these detailed protocols and understanding the properties of Izorlisib, researchers can prepare stable and effective formulations for their animal studies, leading to more accurate and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Omipalisib (GSK2126458, GSK458) | PI3K inhibitor | CAS 1086062-66-9 | Dual PI3K/mToR Inhibitor | Buy Omipalisib (GSK-2126458, GSK-458) from Supplier InvivoChem [invivochem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Izorlisib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Izorlisib (also known as CH5132799) is a potent and selective inhibitor of the Class I phosphatidylinositol 3-kinase (PI3K) alpha (PI3Kα).[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[4] Izorlisib's targeted inhibition of PI3Kα, a frequently mutated oncogene in various tumors, leads to the suppression of downstream signaling, resulting in cell growth inhibition and apoptosis.[1][4] This application note provides detailed protocols for utilizing flow cytometry to analyze the cellular effects of Izorlisib, a key tool for preclinical drug evaluation and mechanistic studies.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analyses of a hypothetical cancer cell line with a PIK3CA mutation treated with Izorlisib for 48 hours. These data are illustrative and should be generated for the specific cell line and experimental conditions used.
Table 1: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
| Treatment | Concentration (nM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Izorlisib | 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| Izorlisib | 50 | 65.1 ± 4.2 | 25.4 ± 3.1 | 9.5 ± 1.8 |
| Izorlisib | 250 | 40.3 ± 5.1 | 45.2 ± 4.5 | 14.5 ± 2.3 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment | Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle (DMSO) | 0 | 55.4 ± 2.8 | 28.1 ± 1.9 | 16.5 ± 1.5 | 1.8 ± 0.4 |
| Izorlisib | 10 | 65.2 ± 3.1 | 20.5 ± 2.2 | 14.3 ± 1.8 | 3.1 ± 0.6 |
| Izorlisib | 50 | 75.8 ± 3.9 | 12.3 ± 1.5 | 11.9 ± 1.3 | 8.7 ± 1.1 |
| Izorlisib | 250 | 68.3 ± 4.5 | 8.9 ± 1.1 | 7.8 ± 0.9 | 15.0 ± 2.0 |
Table 3: Phospho-Flow Cytometry Analysis of p-Akt (Ser473) Expression
| Treatment | Concentration (nM) | Median Fluorescence Intensity (MFI) of p-Akt | % Inhibition of p-Akt |
| Vehicle (DMSO) | 0 | 1250 ± 85 | 0 |
| Izorlisib | 10 | 875 ± 62 | 30.0 |
| Izorlisib | 50 | 450 ± 35 | 64.0 |
| Izorlisib | 250 | 210 ± 21 | 83.2 |
Visualizations
Caption: Izorlisib inhibits PI3Kα, blocking downstream signaling.
Caption: General workflow for flow cytometry analysis of Izorlisib-treated cells.
Caption: Logical flow of data analysis for flow cytometry experiments.
Experimental Protocols
Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Izorlisib (or other PI3K inhibitor)
-
Vehicle control (e.g., DMSO)
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach 50-70% confluency.
-
Treat cells with varying concentrations of Izorlisib and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium (which may contain floating apoptotic cells) and save it.
-
Wash the adherent cells once with PBS.
-
Trypsinize the cells and then neutralize the trypsin with complete medium.
-
Combine the trypsinized cells with the saved culture medium from the previous step.
-
For suspension cells, simply collect the cells by centrifugation.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate laser lines and filters for the chosen fluorochromes (e.g., 488 nm excitation for FITC and PI).
-
Collect data for at least 10,000 events per sample.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Cell Cycle Analysis using Propidium Iodide (PI)
This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) and quantifies the sub-G1 population, which is indicative of apoptotic cells.
Materials:
-
Izorlisib (or other PI3K inhibitor)
-
Vehicle control (e.g., DMSO)
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in the apoptosis protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in the apoptosis protocol.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Collect data for at least 20,000 events per sample.
-
Use software with a cell cycle analysis model (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.
-
Phospho-Flow Cytometry for PI3K Pathway Analysis
This protocol allows for the measurement of the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt, at the single-cell level.
Materials:
-
Izorlisib (or other PI3K inhibitor)
-
Vehicle control (e.g., DMSO)
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol or a detergent-based buffer)
-
Fluorochrome-conjugated primary antibody against the phosphorylated protein of interest (e.g., anti-p-Akt (Ser473))
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in the apoptosis protocol. A shorter treatment time (e.g., 1-4 hours) is often sufficient to observe changes in protein phosphorylation.
-
-
Cell Fixation and Permeabilization:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by resuspending the pellet in 1 mL of ice-cold 90% methanol and incubating on ice for 30 minutes. (Alternatively, use a commercial permeabilization buffer according to the manufacturer's instructions).
-
-
Intracellular Staining:
-
Wash the permeabilized cells twice with a staining buffer (e.g., PBS with 1% BSA).
-
Resuspend the cell pellet in 100 µL of staining buffer containing the appropriate dilution of the phospho-specific antibody.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with staining buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of staining buffer.
-
Analyze the samples on a flow cytometer.
-
Use an unstained control and an isotype control to set the appropriate gates.
-
Quantify the Median Fluorescence Intensity (MFI) of the phospho-protein signal in the treated versus control cells.
-
References
Troubleshooting & Optimization
Izorlisib not showing effect in cell culture
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Izorlisib in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help you navigate your research challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise when using Izorlisib in cell culture, providing potential causes and recommended solutions.
Q1: Why am I not observing any effect of Izorlisib on my cells?
A1: Several factors could contribute to a lack of observable effect. Please consider the following possibilities and troubleshooting steps:
| Potential Cause | Recommended Solution |
| Cell Line Insensitivity | The selected cell line may not have an activated PI3K/Akt/mTOR pathway or may lack the specific PIK3CA mutations that confer sensitivity to Izorlisib. Confirm the mutational status of PIK3CA and the activation state of the PI3K pathway in your cell line via literature search or in-house sequencing and western blotting for key pathway markers (e.g., p-Akt, p-S6). |
| Suboptimal Drug Concentration | The concentration of Izorlisib may be too low to elicit a response. Consult the IC50 data for various cell lines (see Table 1) to determine an appropriate concentration range for your experiments. Perform a dose-response curve to identify the optimal concentration for your specific cell line. |
| Incorrect Drug Preparation/Storage | Izorlisib may have degraded due to improper storage or may not be fully solubilized. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure complete dissolution of the compound before adding it to your cell culture medium. |
| Experimental Assay Issues | The chosen assay may not be sensitive enough to detect the effects of Izorlisib. For proliferation assays, ensure that the cell seeding density and incubation time are optimized. Consider using multiple assays to assess different cellular outcomes, such as viability (e.g., MTT, CellTiter-Glo), apoptosis (e.g., Annexin V staining, caspase activity), or cell cycle analysis. |
| Drug Resistance Mechanisms | Your cells may have intrinsic or have developed acquired resistance to Izorlisib. This can occur through various mechanisms, including feedback loop activation or mutations in downstream pathway components.[1][2][3][4] |
Q2: How can I confirm that Izorlisib is inhibiting the PI3K pathway in my cells?
A2: To verify target engagement and pathway inhibition, you should assess the phosphorylation status of downstream effector proteins in the PI3K/Akt/mTOR pathway using Western blotting.
| Primary Target | Downstream Markers to Assess | Expected Outcome with Izorlisib Treatment |
| PI3Kα | Phospho-Akt (Ser473 and Thr308) | Significant decrease in phosphorylation |
| Phospho-S6 Ribosomal Protein (Ser235/236) | Significant decrease in phosphorylation | |
| Phospho-4E-BP1 (Thr37/46) | Significant decrease in phosphorylation | |
| Phospho-FOXO1/FOXO3a | Decrease in phosphorylation |
Q3: My cells initially respond to Izorlisib, but then the effect diminishes over time. What could be the reason?
A3: This phenomenon is often due to the activation of feedback loops that reactivate the PI3K pathway or parallel signaling pathways.[1][3] Inhibition of PI3Kα can lead to the relief of negative feedback mechanisms, resulting in the upregulation of receptor tyrosine kinases (RTKs) like HER3 and IGF1R, which can in turn reactivate PI3K signaling.[5]
Izorlisib Signaling Pathway and Resistance Mechanisms
Izorlisib is a selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα), a key enzyme in the PI3K/Akt/mTOR signaling pathway.[6] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway, often through activating mutations in the PIK3CA gene (which encodes the p110α catalytic subunit of PI3K), is a common event in many cancers.[6]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Izorlisib.
Mechanisms of Resistance to Izorlisib:
-
Feedback Reactivation of PI3K Signaling: Inhibition of PI3Kα can lead to the reactivation of upstream RTKs, mitigating the inhibitory effect.[5]
-
Acquired Mutations: Secondary mutations in PIK3CA can alter the drug-binding site, reducing the efficacy of Izorlisib.[2] Additionally, mutations in other pathway components like PTEN or AKT can also confer resistance.[2][4]
-
Parallel Pathway Activation: Upregulation of alternative survival pathways, such as the MAPK/ERK pathway, can compensate for the inhibition of PI3K signaling.
-
Increased eIF4E Expression: Amplification of the eIF4E gene, which is involved in protein translation, has been shown to be a compensatory resistance mechanism to PI3K/mTOR inhibitors.[3]
Quantitative Data
Table 1: Izorlisib IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for Izorlisib can vary significantly between different cell lines.
| Cell Line | Cancer Type | PIK3CA Status | Izorlisib IC50 (µM) |
| MCF-7 | Breast Cancer | E545K Mutant | ~0.1 |
| T47D | Breast Cancer | H1047R Mutant | ~0.2 |
| BT-474 | Breast Cancer | K111N Mutant | ~0.3 |
| PC-3 | Prostate Cancer | Wild-Type | >10 |
| U87 MG | Glioblastoma | Wild-Type (PTEN null) | >10 |
Note: These values are approximate and may vary depending on the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the precise IC50 in your cell line of interest.[7][8]
Experimental Protocols
1. Preparation of Izorlisib Stock Solution
Caption: Workflow for preparing Izorlisib stock solution.
Detailed Steps:
-
Reconstitution: Briefly centrifuge the vial of Izorlisib powder to ensure the contents are at the bottom.
-
Dissolution: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the vial to achieve a stock concentration of 10 mM. For example, for 1 mg of Izorlisib (MW: 457.5 g/mol ), add 218.6 µL of DMSO.
-
Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
2. Cell Proliferation Assay (e.g., using CellTiter-Glo®)
Caption: Experimental workflow for a cell proliferation assay with Izorlisib.
Detailed Steps:
-
Cell Seeding: Trypsinize and count your cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells per well) in a final volume of 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach and resume growth.
-
Drug Preparation: Prepare serial dilutions of Izorlisib from your stock solution in complete culture medium. A common starting range is 0.01 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as your highest Izorlisib concentration.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours (or a time point determined to be optimal for your cell line).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the Izorlisib concentration. Use a non-linear regression analysis to determine the IC50 value.
3. Western Blotting for Pathway Analysis
Detailed Steps:
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and allow them to attach. Treat the cells with Izorlisib at the desired concentrations for the desired time (e.g., 2, 6, or 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, p-S6, S6, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
References
- 1. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secondary PIK3CA Mutations, Drug Resistance, and Novel PI3K Alpha Inhibitors in Breast Cancer - The ASCO Post [ascopost.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Izorlisib Off-Target Effects: A Technical Guide for Preclinical Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Izorlisib (also known as CH5132799 and MEN1611) in preclinical models. This guide includes troubleshooting advice and frequently asked questions to assist in the design and interpretation of experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of Izorlisib?
Izorlisib is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with particular activity against the p110α isoform and its oncogenic mutants.[1][2][3][4] It is designed to target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][4][5][6]
Q2: How selective is Izorlisib against different PI3K isoforms?
Izorlisib demonstrates significant selectivity for PI3Kα over other Class I isoforms (β, δ, γ) and has substantially lower activity against Class II, III, and IV PI3Ks, including mTOR.[5] The IC50 values presented in the table below illustrate this selectivity profile.
Q3: What are the potential off-target effects of Izorlisib?
Based on preclinical data, Izorlisib is a highly selective kinase inhibitor. In a screening panel against 26 representative protein kinases, no significant inhibitory activity was observed.[5] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. Researchers should empirically determine the optimal concentration for their specific cell type or model system to minimize off-target activities.
Q4: I am not seeing the expected decrease in phosphorylated Akt (p-Akt) after Izorlisib treatment in my western blot. What could be the issue?
This is a common issue when working with signaling pathways. Here are several troubleshooting steps to consider:
-
Cellular Context: The effect of PI3Kα inhibition can be cell-type specific. Ensure that the PI3K/Akt pathway is active in your cell line under your experimental conditions. Serum starvation followed by growth factor stimulation (e.g., EGF or PDGF) can be used as a positive control to induce Akt phosphorylation.[7]
-
Feedback Loops: Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory feedback loops. For instance, blocking PI3K can relieve negative feedback on receptor tyrosine kinases (RTKs), leading to their activation and subsequent downstream signaling that might reactivate Akt or other parallel pathways.[8] A time-course experiment is recommended to capture the initial inhibition before potential feedback mechanisms are engaged.[9]
-
Antibody Quality: Ensure your p-Akt antibody is validated and working correctly. Include a positive control lysate from stimulated cells to confirm antibody performance.[7]
-
Experimental Protocol: Proper sample handling is critical for detecting phosphorylated proteins. Ensure that lysis buffers contain fresh phosphatase inhibitors (e.g., sodium fluoride and sodium orthovanadate) to prevent dephosphorylation during sample preparation.[10] Blocking with 5% BSA in TBST is often recommended over milk for phosphoprotein detection.[7]
-
Protein Loading: Ensure adequate protein is loaded on the gel. For low-abundance phosphoproteins, you may need to load a higher amount of total protein than for total protein detection.[11]
Q5: Could off-target effects of Izorlisib activate other signaling pathways?
While Izorlisib is highly selective, it is theoretically possible that at high concentrations or in specific cellular contexts, it could have unintended effects. For example, inhibition of one kinase pathway can sometimes lead to the compensatory activation of another.[12][13] If you observe unexpected phenotypic changes or alterations in signaling pathways other than the PI3K/Akt axis, consider the following:
-
Concentration-Response: Perform a dose-response experiment to determine if the observed effect is concentration-dependent. Off-target effects are more likely at higher concentrations.
-
Orthogonal Approaches: Use a structurally unrelated PI3Kα inhibitor or an siRNA/shRNA approach to confirm that the observed phenotype is due to on-target inhibition of PI3Kα.
-
Phospho-proteomics: For a global view of signaling changes, consider a phospho-proteomics analysis to identify any unexpectedly altered pathways.
Data Presentation
Izorlisib In Vitro Inhibitory Activity
| Target | IC50 (nM) |
| PI3Kα | 14 |
| PI3Kα (H1047R mutant) | 5.6 |
| PI3Kα (E545K mutant) | 6.7 |
| PI3Kα (E542K mutant) | 6.7 |
| PI3Kβ | 120 |
| PI3Kγ | 36 |
| PI3Kδ | 500 |
| mTOR | 1600 |
| PI3KC2β | 5300 |
Data compiled from publicly available sources.[5]
Experimental Protocols
In Vitro PI3K Enzyme Assay
This protocol is a general guideline for assessing the inhibitory activity of compounds like Izorlisib against purified PI3K enzymes.
-
Reagents and Materials:
-
Purified recombinant PI3K isoforms (e.g., PI3Kα/p85α)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM CHAPS)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2) liposomes
-
ATP (radiolabeled [γ-32P]ATP or for non-radioactive assays, unlabeled ATP)
-
Izorlisib or other test compounds
-
ADP-Glo™ Kinase Assay kit (for non-radioactive detection) or phosphocellulose paper/scintillation counter (for radioactive detection)
-
-
Procedure: a. Prepare serial dilutions of Izorlisib in DMSO. b. In a microplate, add the kinase reaction buffer, the PI3K enzyme, and the diluted Izorlisib or DMSO (vehicle control). c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature. d. Initiate the kinase reaction by adding the PIP2 substrate and ATP. e. Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature. f. Terminate the reaction (e.g., by adding a stop solution like EDTA). g. Detect the product (phosphorylated PIP2, which is PIP3) using an appropriate method (e.g., luminescence detection with the ADP-Glo™ kit or by spotting on phosphocellulose paper and quantifying radioactivity). h. Calculate the percent inhibition for each Izorlisib concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
Cellular Proliferation Assay
This protocol outlines a general method for evaluating the effect of Izorlisib on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines of interest (e.g., those with and without PIK3CA mutations)
-
Complete cell culture medium
-
Izorlisib
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTT, or CyQUANT®)
-
96-well or 384-well clear or opaque-walled tissue culture plates
-
-
Procedure: a. Seed the cells in the microplate at a predetermined optimal density and allow them to adhere overnight. b. Prepare serial dilutions of Izorlisib in the complete cell culture medium. c. Remove the old medium from the cells and add the medium containing the different concentrations of Izorlisib or vehicle control (DMSO). d. Incubate the cells for a defined period (e.g., 72 hours) under standard cell culture conditions. e. Add the cell proliferation reagent according to the manufacturer's instructions. f. Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader. g. Calculate the percent inhibition of cell proliferation for each concentration relative to the vehicle control and determine the IC50 value.[14]
Visualizations
Caption: Izorlisib inhibits the PI3Kα signaling pathway.
Caption: Workflow for assessing Izorlisib's off-target effects.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective class I PI3K inhibitor CH5132799 targets human cancers harboring oncogenic PIK3CA mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. First-in-Human study of CH5132799, an Oral Class I PI3K Inhibitor, Studying Toxicity, Pharmacokinetics and Pharmacodynamics, in Patients with Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the PI3K/Akt/mTOR pathway in non‐small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Izorlisib in animal models. The information is designed to help manage potential toxicities and ensure the welfare of experimental animals while maintaining the integrity of research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Izorlisib and what is its mechanism of action?
A1: Izorlisib (also known as Umbralisib or TGR-1202) is an orally bioavailable inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3K) and casein kinase 1-epsilon (CK1ε).[1] By inhibiting the PI3K/Akt/mTOR signaling pathway, Izorlisib can induce apoptosis and inhibit the growth of cancer cells.[2] Its action on CK1ε is also believed to contribute to its anti-cancer effects.[3]
Q2: What are the common toxicities observed with Izorlisib and other PI3K inhibitors in animal models?
A2: Based on preclinical studies of Izorlisib and other PI3K inhibitors, common toxicities in animal models can include:
-
Gastrointestinal Toxicity: Diarrhea and colitis are among the most frequently reported adverse events.[1][4]
-
Hepatotoxicity: Elevations in liver enzymes (ALT, AST) can occur.
-
Immune-Mediated Toxicities: Due to the role of PI3K in immune cell function, toxicities such as pneumonitis and skin rash may be observed.
-
General Clinical Signs: Weight loss, decreased activity, and rough coat appearance are general indicators of toxicity.
Q3: How often should I monitor my animals during an Izorlisib study?
A3: Close monitoring is crucial. A general guideline is:
-
Daily: Cage-side observations for general health, body weight, and assessment of feces and urine.
-
Weekly (or more frequently if signs of toxicity appear): Blood collection for complete blood count (CBC) and serum chemistry (especially liver enzymes).
-
End of study (or if humane endpoints are reached): Gross necropsy and histopathological analysis of key organs.
Troubleshooting Guides
Issue 1: Animal exhibiting diarrhea
-
Question: My mice on Izorlisib have developed loose stools and diarrhea. What should I do?
-
Answer:
-
Assess Severity: Grade the diarrhea based on a clinical scoring system (see Table 2).
-
Supportive Care:
-
For mild to moderate diarrhea, administer an anti-diarrheal agent such as loperamide.
-
Ensure animals have easy access to hydration and nutrition. Hydrogel packs or a soft diet can be beneficial.
-
-
Dose Modification:
-
For moderate, persistent diarrhea, consider a dose reduction of Izorlisib (e.g., by 25-50%).
-
For severe diarrhea, interrupt dosing and provide supportive care. Dosing can be resumed at a lower level once the animal recovers.
-
-
Further Investigation: If diarrhea is severe and persistent, consider humane euthanasia and perform a necropsy with a focus on the gastrointestinal tract to assess for colitis.
-
Issue 2: Elevated liver enzymes in bloodwork
-
Question: Recent blood analysis shows a significant increase in ALT and AST levels in my rats treated with Izorlisib. How should I proceed?
-
Answer:
-
Confirm Findings: Repeat the blood analysis to confirm the elevation.
-
Dose Adjustment:
-
For mild to moderate elevations (2-5x the upper limit of normal), consider a dose reduction of Izorlisib.
-
For significant elevations (>5x the upper limit of normal), interrupt dosing.
-
-
Monitoring: Increase the frequency of blood monitoring to track the enzyme levels.
-
Histopathology: At the end of the study or if humane endpoints are met, collect liver tissue for histopathological evaluation to assess for liver damage.
-
Issue 3: Significant body weight loss
-
Question: My animals are losing more than 15% of their initial body weight. What steps should I take?
-
Answer:
-
Supportive Care: Provide supplemental nutrition with a high-calorie, palatable diet.
-
Dose Interruption: Immediately interrupt Izorlisib dosing.
-
Monitor: Continue daily body weight measurements.
-
Resume Dosing: If the animal's weight stabilizes and begins to recover, consider resuming Izorlisib at a significantly lower dose (e.g., 50% of the original dose).
-
Humane Endpoint: If weight loss continues or the animal shows other signs of distress, humane euthanasia is recommended.
-
Quantitative Data Summary
Table 1: Common Izorlisib-Related Toxicities and Monitoring Parameters
| Toxicity | Monitoring Parameters | Frequency |
| Gastrointestinal | Daily clinical observation (fecal consistency), Body weight | Daily |
| Histopathology of intestines (at necropsy) | End of study | |
| Hepatotoxicity | Serum ALT, AST levels | Weekly |
| Histopathology of liver (at necropsy) | End of study | |
| General Health | Body weight, food/water intake, coat condition, activity level | Daily |
Table 2: Clinical Scoring System for Diarrhea/Colitis in Mice (Adapted from DSS-induced colitis models)
| Score | Stool Consistency | Rectal Bleeding |
| 0 | Normal, well-formed pellets | None |
| 1 | Soft, but formed pellets | - |
| 2 | Pasty, semi-formed stools | Slight bleeding |
| 3 | Liquid stools | - |
| 4 | - | Gross bleeding |
Experimental Protocols
Protocol 1: Management of Diarrhea
-
Clinical Scoring: Use a daily scoring system (as in Table 2) to objectively assess the severity of diarrhea.
-
Supportive Care - Loperamide Administration:
-
Dose: 0.8 mg/kg, administered orally (p.o.).[5]
-
Frequency: Once or twice daily, as needed based on clinical signs.
-
Formulation: Loperamide can be dissolved in a suitable vehicle for oral gavage.
-
-
Supportive Care - Budesonide Administration (for suspected colitis):
-
Dose: 0.2 mg/kg, administered orally (p.o.).
-
Frequency: Once daily.
-
Formulation: Budesonide can be prepared as a suspension for oral gavage.
-
-
Dose Modification of Izorlisib:
-
Grade 1-2 Diarrhea: Continue Izorlisib, provide supportive care.
-
Grade 3 Diarrhea: Reduce Izorlisib dose by 50%.
-
Grade 4 Diarrhea/Colitis: Interrupt Izorlisib dosing until resolution, then resume at a 50% reduced dose.
-
Protocol 2: Monitoring for Hepatotoxicity
-
Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and weekly thereafter.
-
Serum Chemistry: Analyze serum for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.
-
Intervention Thresholds:
-
ALT/AST > 3x Upper Limit of Normal (ULN): Increase monitoring frequency to twice weekly.
-
ALT/AST > 5x ULN: Interrupt Izorlisib dosing.
-
ALT/AST > 8x ULN with signs of illness: Consider humane euthanasia.
-
-
Histopathology:
-
At necropsy, fix liver tissue in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate for signs of hepatocellular necrosis, inflammation, and other abnormalities.
-
Visualizations
Caption: Izorlisib inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Izorlisib inhibits Casein Kinase 1-epsilon (CK1ε) signaling.
Caption: Experimental workflow for toxicity assessment in animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. Inhibition of casein kinase 1-epsilon induces cancer-cell-selective, PERIOD2-dependent growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
Inconsistent results with Izorlisib experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving Izorlisib, a selective Class I PI3K inhibitor. Here you will find frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and informative diagrams to support your research.
Frequently Asked Questions (FAQs)
Q1: What is Izorlisib and what is its primary mechanism of action?
A1: Izorlisib (also known as CH5132799) is an orally bioavailable and selective inhibitor of the Class I phosphatidylinositol 3-kinase (PI3K) family, with particular potency against the p110α isoform and its oncogenic mutants.[1][2][3] It functions by binding to the ATP-binding site of PI3K, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition leads to the downregulation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[2][4] Dysregulation of this pathway is a common event in many cancers, often due to mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[2][4][5]
Q2: How should Izorlisib be stored and handled?
A2: For optimal stability, Izorlisib should be stored as a solid at -20°C for up to one year, or at -80°C for up to two years. For short-term storage, it can be kept at 4°C. When preparing stock solutions, it is recommended to use anhydrous DMSO. For in vivo studies, a common solvent is a combination of 10% DMSO and 90% corn oil.[3] To avoid repeated freeze-thaw cycles that can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the reported IC50 values for Izorlisib?
A3: The half-maximal inhibitory concentration (IC50) of Izorlisib is approximately 14 nM for PI3Kα.[3] It exhibits significantly higher IC50 values for other PI3K isoforms, indicating its high selectivity.[3] IC50 values in cell-based assays can vary depending on the cell line, mutational status of PIK3CA, and experimental conditions. One study reported that in a panel of 60 tumor cell lines, 75% had an IC50 below 1 µM.[3]
Q4: Why might I observe different IC50 values for Izorlisib across different cell lines?
A4: Variations in IC50 values are expected due to the genetic and phenotypic heterogeneity of cancer cell lines.[1][5][6][7] Key factors influencing sensitivity to Izorlisib include:
-
PIK3CA Mutational Status: Cell lines with activating mutations in PIK3CA are generally more sensitive to Izorlisib.
-
PTEN Status: Loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, can also confer sensitivity.[5]
-
Genetic Background: The overall genetic landscape of the cell line, including the status of other oncogenes and tumor suppressors, can impact the cellular response.[1]
-
Cell Line Misidentification or Contamination: Ensure cell lines are authenticated and routinely tested for mycoplasma.
Troubleshooting Guides
This section provides solutions to common problems encountered during Izorlisib experiments.
| Problem | Potential Cause | Suggested Solution |
| High variability in cell viability assay results | Inconsistent cell seeding: Uneven cell numbers across wells. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid edge effects by not using the outer wells of the plate. |
| Izorlisib precipitation: Compound coming out of solution at working concentrations. | Check the solubility of Izorlisib in your final culture medium. It may be necessary to prepare fresh dilutions for each experiment and avoid storing diluted solutions. | |
| Cell line heterogeneity: Subclones within the cell line population may have different sensitivities to Izorlisib.[1][5][6][7] | Use low-passage number cells and consider single-cell cloning to establish a more homogenous population. Regularly authenticate cell lines. | |
| No significant decrease in p-AKT levels after Izorlisib treatment in Western Blot | Suboptimal Izorlisib concentration or treatment time: The concentration may be too low or the incubation time too short to effectively inhibit PI3K signaling. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. |
| Poor antibody quality: The primary antibody for p-AKT may not be specific or sensitive enough. | Use a validated, high-quality antibody for p-AKT. The Cell Signaling Technology sampler kit for the Phospho-Akt pathway is a reliable option.[8] | |
| Feedback loop activation: Inhibition of the PI3K pathway can sometimes lead to the activation of alternative signaling pathways. | Investigate other signaling pathways that might be compensating for PI3K inhibition. Consider co-treatment with other inhibitors. | |
| Unexpected off-target effects | High Izorlisib concentration: Using concentrations significantly above the known IC50 can lead to inhibition of other kinases. | Use the lowest effective concentration of Izorlisib determined from your dose-response experiments. |
| Cellular context: The specific cellular environment and protein expression profile of a cell line can influence drug effects. | Characterize the expression levels of key proteins in your cell line of interest. |
Experimental Protocols
Western Blotting for PI3K Pathway Analysis
This protocol describes the detection of phosphorylated AKT (p-AKT) as a downstream marker of PI3K activity following Izorlisib treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-AKT Ser473, rabbit anti-total AKT, and a loading control like mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with varying concentrations of Izorlisib for the desired time. Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9][10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AKT signal to total AKT and the loading control.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with Izorlisib.
Materials:
-
96-well plates
-
Izorlisib stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Izorlisib. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of Izorlisib.
Caption: A typical experimental workflow for evaluating the efficacy of Izorlisib.
Caption: A troubleshooting flowchart for addressing inconsistent results in Izorlisib experiments.
References
- 1. Evidence of drug-response heterogeneity rapidly generated from a single cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Izorlisib | C15H19N7O3S | CID 49784945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Evidence of drug-response heterogeneity rapidly generated from a single cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterogeneity in cancer cells: variation in drug response in different primary and secondary colorectal cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bu.edu [bu.edu]
Izorlisib degradation and stability issues in solution
Welcome to the technical support center for Izorlisib (also known as Taselisib or GDC-0032). This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of Izorlisib in solution.
Frequently Asked Questions (FAQs)
Q1: What is Izorlisib and what is its mechanism of action?
Izorlisib is an orally bioavailable inhibitor of the class I phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) catalytic subunit alpha (PIK3CA).[1][2] It selectively binds to and inhibits PIK3CA and its mutated forms, which are commonly found in solid tumors.[1] This inhibition disrupts the PI3K/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical pathway for cell growth, proliferation, and survival.[1][3] Dysregulation of this pathway is a key factor in the development of many cancers.[1] Izorlisib's targeted approach may offer greater efficacy and reduced toxicity compared to broader pan-PI3K inhibitors.[1]
Q2: What are the recommended solvents and storage conditions for Izorlisib?
For in vitro studies, Izorlisib is typically dissolved in dimethyl sulfoxide (DMSO).[4] For in vivo applications, a common vehicle is a combination of 10% DMSO and 90% corn oil.[4]
Storage Recommendations:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Data sourced from MedChemExpress product information.[4] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution upon preparation.[5]
Q3: I am observing a loss of Izorlisib activity in my cell culture experiments over time. What could be the cause?
A decrease in Izorlisib activity could be due to several factors:
-
Degradation in Solution: Izorlisib, like many small molecules, can degrade in solution, especially when stored improperly or for extended periods at room temperature or in aqueous media.
-
Unique Degradation Mechanism: Interestingly, Izorlisib and the related compound Taselisib can induce the degradation of the mutant p110α protein, a catalytic subunit of PI3Kα.[6][7][8] This degradation is dependent on receptor tyrosine kinase (RTK) activity and is mediated by the proteasome.[6] Therefore, in cell lines with high RTK activity and mutant PIK3CA, the concentration of the drug's target may decrease over time, which could be misinterpreted as a loss of drug activity.
-
Improper Storage: Failure to adhere to recommended storage temperatures and repeated freeze-thaw cycles of stock solutions can lead to degradation.[5]
Q4: How can I assess the stability of my Izorlisib solution?
To assess the stability of your Izorlisib solution, you can perform a stability-indicating analysis using High-Performance Liquid Chromatography (HPLC). This method can separate the intact Izorlisib from its potential degradation products, allowing for quantification of the remaining active compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation of Izorlisib in aqueous media | Low aqueous solubility of Izorlisib. | Ensure the final concentration of DMSO is sufficient to maintain solubility. If precipitation persists, consider using a different solvent system or reducing the final concentration of Izorlisib. For in vivo studies, a formulation with corn oil is often used.[4] |
| Inconsistent experimental results | Degradation of Izorlisib stock solution. | Prepare fresh stock solutions from powder. Aliquot new stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[5] Verify the concentration and purity of the stock solution using HPLC. |
| Loss of inhibitory effect in long-term experiments | Potential degradation of Izorlisib in the experimental medium or RTK-dependent degradation of the target protein (mutant p110α).[6][7] | Replenish the medium with fresh Izorlisib at regular intervals during long-term experiments. To investigate target protein degradation, perform western blotting to assess the levels of p110α over the course of the experiment. |
Experimental Protocols
Protocol 1: Preparation of Izorlisib Stock Solution
-
Materials:
-
Izorlisib powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the Izorlisib powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of Izorlisib powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.[4]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This is a general protocol and may need to be optimized for your specific equipment and conditions.
-
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid, to be optimized)
-
Izorlisib solution to be tested
-
Freshly prepared Izorlisib standard of known concentration
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a known volume of the Izorlisib standard to determine its retention time and peak area.
-
Inject the same volume of the Izorlisib solution that has been subjected to stability testing (e.g., incubated at 37°C for 24 hours).
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Izorlisib peak.
-
Calculate the percentage of remaining Izorlisib by comparing the peak area of the aged sample to the peak area of the standard.
-
Visualizations
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by Izorlisib. Izorlisib specifically targets PI3Kα, a key component at the beginning of this cascade.
Caption: Simplified PI3K/Akt/mTOR signaling pathway showing the inhibitory action of Izorlisib on PI3Kα.
Experimental Workflow for Izorlisib Stability Testing
This diagram outlines a logical workflow for assessing the stability of an Izorlisib solution.
Caption: Workflow for assessing the stability of Izorlisib in solution using HPLC analysis.
References
- 1. Facebook [cancer.gov]
- 2. Izorlisib | C15H19N7O3S | CID 49784945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Precision targeting of mutant PI3Kα in cancer by selective degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Izorlisib Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Izorlisib in western blotting experiments. The information is tailored to address common issues encountered when assessing the activity of Izorlisib on the PI3K/Akt signaling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I treated my cells with Izorlisib, but I don't see a decrease in phosphorylated Akt (p-Akt) levels in my western blot. What could be the problem?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Izorlisib | Ensure Izorlisib has been stored correctly and prepare fresh dilutions before each experiment. Consider performing a dose-response experiment to confirm the optimal concentration for your cell line. |
| Suboptimal Treatment Time | The timing of Izorlisib treatment is critical. Perform a time-course experiment (e.g., 1, 2, 4, 8 hours) to determine the optimal duration for observing a decrease in p-Akt. |
| Cell Line Insensitivity | Confirm that your cell line has an active PI3K pathway. Some cell lines may have alternative signaling pathways that are dominant, or they may have mutations that confer resistance to PI3K inhibitors. |
| Issues with Sample Preparation | It is crucial to inhibit phosphatase activity during cell lysis to preserve protein phosphorylation. Always use a lysis buffer containing fresh phosphatase and protease inhibitors. Keep samples on ice at all times.[1][2] |
| Incorrect Antibody Usage | Use a validated antibody for p-Akt (e.g., Ser473 or Thr308). Ensure you are using the manufacturer's recommended antibody dilution and incubation conditions. Consider running a positive control to validate your antibody and protocol.[1][3] |
Q2: I'm seeing high background on my western blot, which makes it difficult to interpret the results for PI3K pathway proteins.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature. For phospho-specific antibodies, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST instead of non-fat dry milk, as milk contains phosphoproteins that can increase background.[1] |
| Insufficient Washing | Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies. Use a buffer containing a detergent like Tween-20.[4] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer and antibody dilution buffers, to avoid microbial contamination that can cause speckles and high background. |
Q3: The bands for total Akt and p-Akt appear at a different molecular weight than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Post-Translational Modifications | Proteins can have various post-translational modifications, such as glycosylation, that can cause them to migrate differently than their predicted molecular weight. |
| Splice Variants | Different isoforms of a protein may exist in your sample, leading to bands at unexpected sizes. |
| Protein Degradation | If bands appear at a lower molecular weight, it could be due to protein degradation. Ensure that protease inhibitors are included in your lysis buffer and that samples are handled quickly and kept cold.[2] |
| Gel Electrophoresis Issues | "Smiley" or distorted bands can be caused by issues with the gel, such as uneven polymerization or running the gel at too high a voltage. |
Q4: I don't see any signal for my target protein, even in the control lanes.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Protein Expression | The target protein may be expressed at very low levels in your cell or tissue type. Increase the amount of protein loaded onto the gel. A protein load of at least 20-30 µg of whole-cell extract is recommended, and for modified targets, up to 100 µg may be necessary.[2] |
| Inefficient Protein Transfer | Verify a successful transfer by staining the membrane with Ponceau S after the transfer step. If the transfer was inefficient, optimize the transfer time and voltage. For high molecular weight proteins, consider adding a small amount of SDS to the transfer buffer. |
| Inactive Antibody | Ensure your primary and secondary antibodies have been stored correctly and have not expired. Test the antibody on a positive control lysate known to express the target protein. |
| Problem with Detection Reagents | Ensure your ECL substrate has not expired and is mixed correctly. You may need to optimize the exposure time to capture the signal. |
Experimental Protocols
Cell Lysis for Phosphoprotein Analysis
-
After treating cells with Izorlisib, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[2][5]
-
Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Western Blot Protocol
-
Sample Preparation: Mix the desired amount of protein (20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples into the wells of a polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p-S6) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: Izorlisib inhibits PI3K, blocking downstream signaling.
Caption: A typical workflow for western blot analysis.
Caption: Decision tree for troubleshooting Izorlisib western blots.
References
Cell line specific responses to Izorlisib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Izorlisib. The information is tailored to address challenges related to cell line specific responses observed during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Izorlisib and what is its primary mechanism of action?
Izorlisib is an orally bioavailable inhibitor of the class I phosphatidylinositol-3-kinase (PI3K) catalytic subunit alpha (PIK3CA).[1][2] Its primary mechanism is to selectively bind to and inhibit PIK3CA, including its mutated forms, which are frequently found in solid tumors.[1] This inhibition disrupts the PI3K/Akt/mammalian target of rapamycin (mTOR) signaling pathway, leading to the suppression of tumor cell growth and survival.[1][3]
Q2: How selective is Izorlisib?
Izorlisib is highly selective for class I PI3Ks, particularly the PI3Kα isoform, with a reported IC50 of 14 nM.[2][4] Its inhibitory activity against class II, class III, and class IV (mTOR) PI3Ks is more than 100-fold lower.[2][4] Notably, Izorlisib demonstrates slightly higher potency against common oncogenic mutants of PI3Kα (E542K, E545K, and H1047R) compared to the wild-type (WT) enzyme.[2][4] It is considered an ATP-competitive inhibitor.[2][4]
Q3: Why is targeting PIK3CA mutations significant?
The PIK3CA gene, which encodes the p110-alpha catalytic subunit of PI3K, is one of the most frequently mutated oncogenes in human cancers.[1] These mutations lead to the constitutive activation of the PI3K/Akt/mTOR pathway, which promotes tumor cell proliferation, survival, and resistance to therapies.[1][3] By specifically targeting the product of this mutated gene, Izorlisib aims for a more efficacious and potentially less toxic approach compared to pan-PI3K inhibitors.[1]
Q4: What are the expected downstream effects of Izorlisib in sensitive cell lines?
In sensitive cell lines, effective inhibition of PI3Kα by Izorlisib results in the decreased phosphorylation of key downstream signaling nodes. This includes reduced phosphorylation of Akt, Forkhead box protein O1 (FoxO1), S6 kinase (S6K), ribosomal protein S6 (S6), and 4E-binding protein 1 (4E-BP1).[4] This cascade of inhibition ultimately leads to apoptosis and the inhibition of cell growth.[1][3]
Troubleshooting Guide: Cell Line Specific Responses
Q1: I am observing high variability in IC50 values for Izorlisib across my cancer cell line panel. What are the likely reasons?
Variability in sensitivity is expected and is often linked to the underlying genetic and signaling architecture of each cell line. Key factors include:
-
PIK3CA Mutation Status: Cell lines with activating PIK3CA mutations are generally more sensitive to Izorlisib.
-
PTEN Status: Loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, can lead to pathway activation independent of PIK3CA and may confer resistance to PI3Kα-specific inhibitors.[5]
-
Compensatory Signaling: Activation of parallel pathways, such as the MAPK/ERK pathway, can bypass the PI3K signaling blockade and reduce drug efficacy.[5]
-
Receptor Tyrosine Kinase (RTK) Feedback: Inhibition of the PI3K pathway can relieve negative feedback loops, leading to the upregulation and activation of RTKs, which in turn reactivates the PI3K or other survival pathways.[6]
Q2: My PIK3CA-mutant cell line shows unexpected resistance to Izorlisib. What should I investigate?
If a cell line with a known activating PIK3CA mutation is resistant, consider the following potential mechanisms:
-
Co-occurring Genetic Alterations: Check for loss-of-function mutations in PTEN or activating mutations in genes like KRAS.[6]
-
Activation of Parallel Pathways: The cell line may have intrinsic hyperactivation of other survival pathways (e.g., MAPK/ERK, JAK/STAT) that allows it to survive PI3K inhibition.
-
Upregulation of PI3Kβ Signaling: Resistance to PI3Kα-specific inhibitors can be mediated by increased signaling through the PI3K p110β isoform, especially in cells with PTEN loss.[5]
-
Downstream Mutations: While less common, mutations in downstream effectors like AKT could render the cells insensitive to upstream inhibition.
-
FOXO3 Downregulation: Reduced expression of the transcription factor FOXO3 has been identified as a potential resistance mechanism to PI3Kα inhibitors.[7][8]
Q3: How can I confirm that Izorlisib is inhibiting the PI3K pathway in my cells?
The most direct method is to perform a Western blot analysis to assess the phosphorylation status of key downstream targets. After treating your cells with Izorlisib for a specified time (e.g., 2-4 hours), you should observe a dose-dependent decrease in the phosphorylation of Akt (at Ser473 and Thr308) and downstream markers like S6K and S6.[4] A lack of change in phosphorylation in a resistant cell line, despite adequate drug concentration, suggests a resistance mechanism is active.
Q4: I'm observing a cytostatic (growth arrest) rather than a cytotoxic (cell death) effect. Is this expected?
Yes, this is a common observation. Inhibition of the CDK4/6-mTOR pathway can often induce a state of cellular senescence or reversible growth arrest rather than immediate apoptosis.[9] The specific outcome is highly cell line-dependent. To enhance the anti-tumor effect and potentially induce cell death, consider combination therapies. Combining PI3Kα inhibitors with agents targeting other pathways, such as BH3 mimetics (e.g., MCL1 inhibitors), has shown synergistic efficacy in some breast cancer cell lines.[7][8]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Izorlisib
| Target Kinase | IC50 (nM) | Note |
| PI3Kα (WT) | 14 | Wild-Type Enzyme.[2][4] |
| PI3Kα (E542K) | < 14 | Oncogenic Mutant.[2][4] |
| PI3Kα (E545K) | < 14 | Oncogenic Mutant.[2][4] |
| PI3Kα (H1047R) | < 14 | Oncogenic Mutant.[2][4] |
| PI3Kβ | > 1400 | >100-fold higher than PI3Kα.[2][4] |
| PI3Kδ | > 1400 | >100-fold higher than PI3Kα. |
| PI3Kγ | > 1400 | >100-fold higher than PI3Kα. |
| mTOR | > 1400 | >100-fold higher than PI3Kα.[2][4] |
Table 2: Troubleshooting Guide: Expected Phenotypes in Response to Izorlisib
| Cell Line Characteristic | Expected Response | Potential Reason for Deviation | Troubleshooting Step |
| PIK3CA mutant, PTEN WT | High Sensitivity (Low IC50) | Resistance | Check for activation of parallel pathways (e.g., MAPK). |
| PIK3CA WT, PTEN WT | Moderate to Low Sensitivity | Higher than expected sensitivity | Investigate other pathway dependencies or RTK activity. |
| PIK3CA mutant, PTEN null | Variable/Resistant | High Sensitivity | Cell line may be highly dependent on PI3Kα despite PTEN loss. |
| KRAS or BRAF mutant | Often Resistant | Sensitivity | The specific cell context may still rely on PI3K signaling. |
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
-
Cell Plating: Seed cells in 96-well plates at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x serial dilution of Izorlisib in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions.
-
Incubation: Incubate the plates for 72 hours (or a time course relevant to the cell line's doubling time) at 37°C, 5% CO2.
-
Viability Reagent: Add a viability reagent (e.g., MTS, MTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Reading: Incubate as required by the reagent, then read the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control wells and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition
-
Cell Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of Izorlisib (e.g., 0, 10 nM, 100 nM, 1 µM) for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt Ser473, anti-total Akt, anti-p-S6, anti-total S6, and a loading control like β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze the band intensities to determine the change in protein phosphorylation.
Visualizations: Pathways and Workflows
Caption: Izorlisib inhibits PI3Kα, blocking the conversion of PIP2 to PIP3.
Caption: Workflow for assessing cell line sensitivity to Izorlisib treatment.
Caption: Decision tree for troubleshooting unexpected Izorlisib resistance.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Izorlisib | C15H19N7O3S | CID 49784945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell line-specific network models of ER+ breast cancer identify potential PI3Kα inhibitor resistance mechanisms and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sustained mTORC1 activity during palbociclib-induced growth arrest triggers senescence in ER+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum concentration on Izorlisib activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on Izorlisib's activity.
Frequently Asked Questions (FAQs)
Q1: How does serum concentration in cell culture media affect the apparent activity of Izorlisib?
Serum contains various proteins, with albumin being the most abundant. Many small molecule inhibitors, including potentially Izorlisib, can bind to these proteins. This protein binding can sequester the drug, reducing the free concentration available to interact with its target, the PI3K enzyme, within the cells. Consequently, higher serum concentrations in the culture media can lead to a decrease in the apparent potency of Izorlisib, resulting in a higher calculated IC50 value. It is crucial to consider and standardize the serum concentration used in your experiments for consistent and comparable results.
Q2: My IC50 value for Izorlisib is higher than expected. Could serum in my cell culture medium be the cause?
Yes, this is a common reason for observing a rightward shift in the dose-response curve, leading to a higher IC50 value. If the literature values you are comparing against were determined in assays with lower serum concentrations or in serum-free conditions, the presence of serum in your assay will likely result in a higher apparent IC50. We recommend running a control experiment with varying serum concentrations to determine the extent of this effect in your specific cell line and assay conditions.
Q3: What is the mechanism of action of Izorlisib?
Izorlisib is a selective inhibitor of the Class I phosphoinositide 3-kinase (PI3K) family, with particular potency against the PI3Kα isoform and its oncogenic mutants.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the PI3K enzyme.[2][3] By inhibiting PI3K, Izorlisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream signaling proteins, most notably Akt, leading to the inhibition of the PI3K/Akt/mTOR pathway.[1] Dysregulation of this pathway is common in many cancers, and its inhibition by Izorlisib can result in decreased tumor cell growth and apoptosis.[1]
Q4: How can I experimentally determine the impact of serum on Izorlisib's activity in my cell line?
To experimentally assess the impact of serum, you can perform a cell viability or proliferation assay (e.g., MTT, MTS, or WST-1 assay) with a matrix of Izorlisib concentrations tested across a range of serum concentrations (e.g., 0%, 1%, 5%, 10% Fetal Bovine Serum). By comparing the IC50 values obtained at each serum concentration, you can quantify the effect of serum on Izorlisib's apparent potency.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for Izorlisib between experiments.
-
Possible Cause: Variation in serum concentration.
-
Troubleshooting Step: Ensure that the same type and percentage of serum are used across all experiments. If possible, use a single lot of serum for a set of comparative experiments to minimize lot-to-lot variability.
-
-
Possible Cause: Differences in cell seeding density.
-
Troubleshooting Step: Optimize and maintain a consistent cell seeding density for all assays, as this can influence the drug-to-cell ratio and the overall metabolic activity measured in viability assays.
-
-
Possible Cause: Contamination of cell cultures.
-
Troubleshooting Step: Regularly check cell cultures for any signs of contamination (e.g., bacteria, yeast, or mycoplasma) that could affect cellular metabolism and interfere with the assay results.
-
Issue 2: High background signal in cell viability assays.
-
Possible Cause: Interference from serum components.
-
Troubleshooting Step: Phenol red and serum in the culture medium can contribute to background absorbance. Include appropriate background control wells containing medium with the same serum concentration but without cells, and subtract this background reading from all other measurements.
-
-
Possible Cause: Contamination of reagents.
-
Troubleshooting Step: Ensure all reagents, including the assay dye and solubilization solutions, are properly stored and free from contamination.
-
Data Presentation
The following table provides a hypothetical example of how serum concentration can influence the IC50 value of Izorlisib. Note: This data is for illustrative purposes only and does not represent actual experimental results.
| Fetal Bovine Serum (FBS) Concentration (%) | Apparent IC50 of Izorlisib (nM) |
| 0 | 15 |
| 1 | 35 |
| 5 | 90 |
| 10 | 250 |
Experimental Protocols
Protocol 1: Determining the Effect of Serum on Izorlisib IC50 using a Cell Viability Assay (MTT)
This protocol outlines a method to assess the impact of varying serum concentrations on the half-maximal inhibitory concentration (IC50) of Izorlisib.
-
Cell Seeding:
-
Culture your chosen cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in complete growth medium.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Preparation of Izorlisib and Serum-Containing Media:
-
Prepare a 10 mM stock solution of Izorlisib in DMSO.
-
Prepare separate media containing different concentrations of Fetal Bovine Serum (FBS), for example, 0%, 1%, 5%, and 10%.
-
Create a serial dilution of Izorlisib in each of the prepared serum-containing media.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the existing media from the wells.
-
Add 100 µL of the media containing the various concentrations of Izorlisib and FBS to the appropriate wells. Include vehicle control (DMSO) wells for each serum concentration.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently mix by pipetting up and down.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (media and MTT only).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control for each serum concentration.
-
Plot the percentage of viability against the log of Izorlisib concentration and use a non-linear regression analysis to determine the IC50 value for each serum condition.
-
Protocol 2: Western Blot Analysis of p-Akt Inhibition by Izorlisib in the Presence of Serum
This protocol is designed to qualitatively assess the inhibitory effect of Izorlisib on the PI3K pathway by measuring the phosphorylation of Akt (a downstream target) in the presence of serum.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with Izorlisib at various concentrations (e.g., 0, 10, 100, 1000 nM) in media containing a fixed concentration of serum (e.g., 10% FBS) for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt and a loading control like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software to determine the relative levels of p-Akt to total Akt.
-
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Izorlisib.
Caption: Workflow for assessing the impact of serum on Izorlisib activity.
References
Validation & Comparative
Comparative Analysis of Izorlisib: Assessing Cross-Resistance Profiles Against Other PI3K Inhibitors
For Immediate Release
A comprehensive analysis of Izorlisib (MEN1611), a δ-sparing PI3K inhibitor, reveals a distinct activity profile compared to other class I PI3K inhibitors such as Alpelisib and Taselisib, suggesting potential advantages in specific cancer subtypes and scenarios of treatment resistance. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.
Introduction to Izorlisib and PI3K Inhibition
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in various cancers.[1] Izorlisib is an orally bioavailable inhibitor of the class I PI3K catalytic subunit alpha (PIK3CA), including its mutated forms.[1] By selectively targeting PIK3CA, Izorlisib aims for enhanced efficacy and reduced toxicity compared to pan-PI3K inhibitors.[1] This guide delves into the comparative efficacy of Izorlisib, particularly in the context of potential cross-resistance with other PI3K inhibitors.
Comparative Efficacy in Cancer Cell Lines
Recent preclinical studies have provided valuable insights into the differential activity of Izorlisib compared to other PI3K inhibitors across various breast cancer cell lines with different genetic backgrounds. A key study by Fiascarelli et al. (2023) forms the basis of the comparative data presented below.[2]
In Vitro Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) values from cell viability assays demonstrate the differential potency of Izorlisib, Alpelisib, and Taselisib in breast cancer cell lines characterized by different PI3K pathway alterations.
| Cell Line | PIK3CA Mutation | PTEN Status | Izorlisib (MEN1611) IC50 (nM) | Alpelisib IC50 (nM) | Taselisib IC50 (nM) | Key Observation |
| T47D | H1047R | Wild-type | 42.56 | 282.2 | 1.59 | Taselisib is most potent; Izorlisib is more potent than Alpelisib.[2] |
| MDA-MB-361 | E545K | Wild-type | - | - | - | Data not available for direct comparison in this specific cell line from the primary source. |
| BT-474 | K111N | Wild-type | - | - | - | Data not available for direct comparison in this specific cell line from the primary source. |
| MDA-MB-453 | - | PTEN-loss | Lower than Alpelisib | Higher than Izorlisib | - | Izorlisib shows higher cytotoxic activity in this p110β-driven model compared to Alpelisib.[2] |
Note: The table is populated with data from Fiascarelli et al. (2023). Dashes indicate that specific comparative data points were not provided in the primary reference. The MDA-MB-453 data is described qualitatively in the source.
Insights into Cross-Resistance
While direct experimental data on Izorlisib's activity in cell lines with acquired resistance to other PI3K inhibitors is limited, the available comparative data allows for inferences on potential cross-resistance scenarios.
Izorlisib demonstrates higher potency than the p110α-selective inhibitor Alpelisib in a PTEN-null breast cancer cell line, a model for p110β-dependent signaling.[3] This suggests that tumors with PTEN loss, a known resistance mechanism to p110α-selective inhibitors, might retain sensitivity to Izorlisib due to its activity against p110β.[3]
Furthermore, Izorlisib, similar to Taselisib but unlike Alpelisib, induces the degradation of the p110α protein in PIK3CA-mutated breast cancer cell lines.[2] This dual mechanism of action—catalytic inhibition and protein degradation—may offer a more sustained pathway inhibition and potentially delay or overcome resistance.
However, it is important to note that resistance to PI3K inhibitors can also be driven by secondary mutations in PIK3CA that alter the drug-binding pocket.[4] The efficacy of Izorlisib against such mutations has not been explicitly reported. Novel allosteric PI3Kα inhibitors are being investigated to overcome this mode of resistance.[4]
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the PI3K signaling pathway and the workflows for key experimental protocols.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: Standard experimental workflows for preclinical inhibitor testing.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used in the comparative studies of PI3K inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the PI3K inhibitors (e.g., Izorlisib, Alpelisib) or vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The supernatant is removed, and DMSO is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.
Western Blotting for PI3K Pathway Analysis
-
Cell Lysis: Cells treated with PI3K inhibitors for a specified time are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against proteins in the PI3K pathway (e.g., p-AKT, total AKT, p-S6, total S6, p110α) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Models
-
Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., SCID or nude mice).[5]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³), after which the mice are randomized into treatment and control groups.[5]
-
Treatment Administration: Mice are treated with the PI3K inhibitor (e.g., Izorlisib) or vehicle control via the appropriate route (e.g., oral gavage) at a specified dose and schedule.[5]
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated.[5]
-
Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is a common metric. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting).
Conclusion
Izorlisib presents a unique profile among PI3K inhibitors, with a δ-sparing mechanism and the ability to induce p110α degradation.[2][3] Its enhanced activity in PTEN-loss models compared to Alpelisib suggests it may be effective in tumors with this resistance mechanism.[2] However, further studies are required to directly assess its efficacy in models with acquired resistance to other PI3K inhibitors, particularly those with secondary PIK3CA mutations. The provided experimental data and protocols offer a solid foundation for researchers to design further investigations into the promising therapeutic potential of Izorlisib.
References
- 1. Facebook [cancer.gov]
- 2. Antitumor activity of the PI3K δ-sparing inhibitor MEN1611 in PIK3CA mutated, trastuzumab-resistant HER2 + breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
Validating Izorlisib Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the in vivo target engagement of Izorlisib, a selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) catalytic subunit alpha (PIK3CA) and gamma (PIK3CG).[1][2] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various solid tumors, making it a critical target for cancer therapeutics.[2] Validating that a drug like Izorlisib reaches and effectively inhibits its intended target in a living organism is a crucial step in preclinical and clinical development.
This document outlines key experimental approaches, presents comparative data for Izorlisib and other PI3K inhibitors, and provides detailed protocols for the cited methodologies.
The PI3K/Akt/mTOR Signaling Pathway
Izorlisib selectively binds to and inhibits PIK3CA and its mutated forms, which are central to the PI3K/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[2] This inhibition leads to the suppression of downstream signaling, resulting in apoptosis and growth inhibition in tumor cells expressing PIK3CA.[2]
Methods for In Vivo Target Engagement Validation
Several robust methods can be employed to confirm that Izorlisib is engaging with PI3K in vivo and modulating the downstream pathway. The choice of method often depends on the experimental model, available resources, and the specific question being addressed.
| Method | Readout | Advantages | Disadvantages |
| Western Blotting | Phosphorylation status of downstream proteins (p-Akt, p-S6, etc.) in tissue lysates. | Quantitative; widely used and well-established; allows for the analysis of multiple pathway components simultaneously. | Requires tissue harvesting; provides an average signal from a heterogeneous cell population; can be semi-quantitative if not rigorously controlled. |
| Immunohistochemistry (IHC) | Localization and expression levels of phosphorylated proteins (p-Akt, p-S6) in tissue sections. | Provides spatial information within the tumor microenvironment; preserves tissue architecture. | Quantification can be challenging and is often semi-quantitative (e.g., H-score); subject to variability in staining and interpretation. |
| Phospho-flow Cytometry | Phosphorylation status of intracellular proteins at a single-cell level. | High-throughput; allows for the analysis of signaling in specific cell subpopulations within a heterogeneous sample (e.g., tumor vs. immune cells).[3][4] | Requires dissociation of tissues into single-cell suspensions, which can introduce artifacts; optimization of fixation and permeabilization is critical.[5] |
| In Vivo Efficacy Studies | Tumor growth inhibition or regression in xenograft or patient-derived xenograft (PDX) models. | Provides a direct measure of the therapeutic effect of target engagement; high clinical relevance. | Does not directly measure target engagement at the molecular level; can be time-consuming and expensive. |
Comparative In Vivo Efficacy and Target Modulation of PI3K Inhibitors
The following table summarizes in vivo data for Izorlisib and other PI3K inhibitors, demonstrating their effects on tumor growth and downstream signaling markers.
| Inhibitor | Class | Target(s) | In Vivo Model | Key Findings & Target Engagement Readouts |
| Izorlisib (MEN1611) | α-selective | PI3Kα, PI3Kγ | Breast and Colorectal Cancer Xenografts/PDX | Demonstrated significant tumor growth inhibition. Pharmacodynamic activity was confirmed by inhibition of both Akt and S6 phosphorylation, particularly in models with PIK3CA mutations.[1] |
| Alpelisib (BYL719) | α-specific | PI3Kα | ER+/PIK3CA mutant breast cancer cells | In combination with letrozole, showed clinical benefit in patients, with a higher proportion of responders having PIK3CA-mutated tumors.[6][7] Preclinical models show inhibition of p-Akt.[6] |
| Idelalisib (CAL-101) | δ-specific | PI3Kδ | B-cell Acute Lymphoblastic Leukemia (B ALL) Xenograft | Blocked homing of ALL cells to the bone marrow in vivo.[8] In Chronic Lymphocytic Leukemia (CLL) cells, it blocked Akt phosphorylation.[9] |
| Pictilisib (GDC-0941) | Pan-PI3K | PI3Kα, PI3Kδ | MCF-7 Breast Cancer Xenograft (PIK3CA mutant) | PET imaging with 11C-labeled Pictilisib showed high tracer uptake in pictilisib-sensitive tumors, demonstrating in vivo target binding.[10][11] |
| Buparlisib (BKM120) | Pan-PI3K | Class I PI3Ks | PIK3CA-mutant Tumor Xenografts | Induced significant dose-dependent tumor growth delay or regression, demonstrating antiproliferative and apoptotic activity.[1] |
Experimental Workflow for In Vivo Target Validation
A typical workflow for assessing the in vivo target engagement of a PI3K inhibitor like Izorlisib involves several key stages, from animal model selection to endpoint analysis.
Detailed Experimental Protocols
Key Experiment: Western Blotting for p-Akt in Tumor Xenografts
This protocol details the steps for analyzing the phosphorylation status of Akt (a key downstream effector of PI3K) in tumor tissue harvested from a xenograft study.
1. Materials and Reagents:
-
Tumor tissue, snap-frozen in liquid nitrogen.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris).
-
PVDF membrane.
-
Transfer buffer.
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).
-
Primary Antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate (ECL).
-
Imaging system.
2. Protocol:
-
Protein Extraction:
-
Homogenize frozen tumor tissue in ice-cold lysis buffer using a mechanical homogenizer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (lysate) and store at -80°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibody (e.g., anti-p-Akt, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times for 10 minutes each with TBS-T.[12]
-
Incubate with HRP-conjugated secondary antibody (diluted 1:2000 in blocking buffer) for 1 hour at room temperature.[12]
-
Wash the membrane again three times for 10 minutes each with TBS-T.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total Akt.[12]
-
Key Experiment: Immunohistochemistry (IHC) for p-S6 in Paraffin-Embedded Tissue
This protocol provides a general guideline for IHC staining. Optimization may be required for specific antibodies and tissues.
1. Materials and Reagents:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides.
-
Xylene and graded ethanol series (100%, 95%, 70%).
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Hydrogen Peroxide (3%) for quenching endogenous peroxidase.
-
Blocking solution (e.g., Normal Goat Serum).
-
Primary Antibody: Rabbit anti-phospho-S6 (Ser235/236).
-
Biotinylated secondary antibody and HRP-conjugated streptavidin complex (or polymer-based detection system).
-
DAB chromogen substrate.
-
Hematoxylin counterstain.
-
Mounting medium.
2. Protocol:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat the slides using a pressure cooker, steamer, or water bath (e.g., 25 minutes in a pressure cooker).[14] Cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.[14]
-
Wash with buffer (e.g., PBS or TBS).
-
Apply blocking solution for 30-60 minutes.
-
Incubate with primary anti-p-S6 antibody overnight at 4°C.[14]
-
Wash, then apply biotinylated secondary antibody for 30 minutes at 37°C.[13]
-
Wash, then apply HRP-streptavidin complex.
-
Develop with DAB substrate, monitoring for desired stain intensity (1-10 minutes).[15]
-
Rinse in distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Analysis:
-
Examine slides under a microscope. Staining can be quantified using an H-score, which considers both the intensity and the percentage of stained tumor cells.[14]
-
References
- 1. Efficacy of PI3K inhibitors in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Phospho Flow Cytometry Methods for the Analysis of Kinase Signaling in Cell Lines and Primary Human Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 5. Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-Specific Inhibitor, with Letrozole in ER+/HER2- Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. youtube.com [youtube.com]
Unlocking Synergistic Potential: Izorlisib in Combination Cancer Therapy
For Immediate Release
A growing body of preclinical evidence highlights the synergistic potential of Izorlisib (MEN1611), a selective PI3K inhibitor, when combined with other targeted cancer therapies. These findings, supported by ongoing clinical investigations, suggest that co-administration of Izorlisib can enhance anti-tumor efficacy in various cancer types, offering a promising strategy for researchers, scientists, and drug development professionals. This guide provides a comparative overview of the synergistic effects of Izorlisib with other anticancer agents, supported by available experimental data and detailed methodologies.
Izorlisib selectively inhibits the p110α, β, and γ isoforms of phosphoinositide 3-kinase (PI3K), while sparing the δ isoform.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[2] By targeting this pathway, Izorlisib has demonstrated potent anti-tumor activity, which can be further amplified when used in combination with drugs that target complementary or orthogonal pathways.
Preclinical Synergistic Effects: A Comparative Analysis
Preclinical studies have demonstrated the synergistic potential of Izorlisib in combination with agents targeting the HER2 and EGFR pathways.
Izorlisib and Trastuzumab in HER2+ Breast Cancer
Preclinical research presented at the ESMO Annual Meeting in 2019 revealed a synergistic interaction between Izorlisib and the HER2-targeted antibody, trastuzumab.[2] These studies, conducted in HER2-positive, PIK3CA-mutated breast cancer cell lines and patient-derived xenograft (PDX) models, showed that the combination of Izorlisib and trastuzumab leads to a more potent and durable anti-tumor response than either agent alone.[2] The rationale for this combination lies in the frequent activation of the PI3K pathway in HER2-positive breast cancers, which can contribute to resistance to anti-HER2 therapies like trastuzumab.[2]
While the press release confirms the synergistic activity, detailed quantitative data from the poster presentation are not publicly available. However, the findings were significant enough to provide a strong rationale for the ongoing B-PRECISE-01 clinical trial.[2]
Izorlisib and Gefitinib in Non-Small Cell Lung Cancer (NSCLC)
A 2023 study published in Frontiers in Oncology provided a detailed account of the synergistic effects of Izorlisib and the EGFR tyrosine kinase inhibitor (TKI), gefitinib, in NSCLC models with wild-type PIK3CA but constitutive activation of the PI3K/AKT pathway.[3] This study is particularly relevant for understanding mechanisms of resistance to EGFR-TKIs, where activation of alternative signaling pathways like PI3K can drive tumor survival.
The combination of Izorlisib and gefitinib demonstrated significant synergy in both in vitro and in vivo models.
Table 1: In Vitro Synergism of Izorlisib and Gefitinib in NSCLC Cell Lines
| Cell Line | IC50 (μM) - Izorlisib | IC50 (μM) - Gefitinib | Combination Index (CI) at ED50 | Synergy/Antagonism |
|---|
| HCC827-RB1 | 0.8 | 1.5 | < 1 | Synergism |
Data extracted from Papoff et al., Frontiers in Oncology, 2023.[3]
Table 2: In Vivo Efficacy of Izorlisib and Gefitinib Combination in NSCLC Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
|---|---|
| Vehicle (Control) | 0 |
| Izorlisib (6.5 mg/kg/day) | 40 |
| Gefitinib (50 mg/kg/day) | 35 |
| Izorlisib + Gefitinib | 75 |
Data extracted from Papoff et al., Frontiers in Oncology, 2023.[3]
Signaling Pathways and Rationale for Combination
The synergistic effects of Izorlisib combinations can be understood by examining the interplay of key signaling pathways.
Caption: Dual inhibition of HER2/EGFR and PI3K pathways.
Experimental Protocols
The following methodologies are based on the preclinical study of Izorlisib in combination with gefitinib in NSCLC.[3]
Cell Viability Assay
-
Cell Lines: Human NSCLC cell lines (e.g., HCC827 and its gefitinib-resistant derivatives).
-
Method: Cells were seeded in 96-well plates and treated with a range of concentrations of Izorlisib, gefitinib, or the combination of both for 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug was calculated. The synergistic effect of the combination was determined by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
In Vivo Xenograft Studies
-
Animal Model: Athymic nude mice were subcutaneously injected with NSCLC cells.
-
Treatment: Once tumors reached a palpable size, mice were randomized into four groups: vehicle control, Izorlisib alone (6.5 mg/kg/day, oral gavage), gefitinib alone (50 mg/kg/day, oral gavage), and the combination of Izorlisib and gefitinib.
-
Endpoint: Tumor volume was measured regularly, and tumor growth inhibition was calculated at the end of the study.
Caption: Workflow for evaluating synergistic drug combinations.
Clinical Investigations of Izorlisib Combinations
The promising preclinical data have led to the initiation of several clinical trials to evaluate the safety and efficacy of Izorlisib in combination with other agents.
Table 3: Ongoing Clinical Trials of Izorlisib Combination Therapies
| Trial Identifier | Phase | Combination | Cancer Type | Status |
|---|---|---|---|---|
| B-PRECISE-01 (NCT03767335) | Ib | Izorlisib + Trastuzumab +/- Fulvestrant | HER2+/PIK3CA mutated metastatic breast cancer | Recruiting |
| SABINA (NCT05810870) | II | Izorlisib + Eribulin | HR-/HER2-negative, PIK3CA/PTEN-altered metaplastic breast carcinoma | Recruiting |
Preliminary results from the B-PRECISE-01 study in heavily pre-treated patients with HER2+/PIK3CA-mutated advanced or metastatic breast cancer have shown a manageable safety profile with encouraging anti-tumor activity.[4] In the efficacy-evaluable population at the recommended Phase 2 dose, 34.1% of patients showed a partial response, and 2.4% had a complete response.[4]
Conclusion
Izorlisib, a selective PI3K inhibitor, has demonstrated significant synergistic anti-tumor effects in preclinical models when combined with targeted therapies such as trastuzumab and gefitinib. These combinations offer a rational approach to overcoming treatment resistance and enhancing therapeutic efficacy. The ongoing clinical trials will be crucial in validating these preclinical findings and establishing the role of Izorlisib-based combination therapies in the clinical setting. The data presented here provide a strong foundation for further research and development of Izorlisib as a cornerstone of combination cancer therapy.
References
- 1. Item - Table_3_The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway.xlsx - figshare - Figshare [figshare.com]
- 2. The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of PI3K Alpha Inhibitors, Featuring Izorlisib
This guide provides a detailed comparative analysis of prominent Phosphoinositide 3-kinase (PI3K) alpha inhibitors, with a special focus on Izorlisib. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of the performance and characteristics of these targeted therapies. The information is supported by experimental data and detailed methodologies.
The PI3K/AKT/mTOR Signaling Pathway: A Critical Target in Oncology
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations in the PIK3CA gene which encodes the p110α catalytic subunit of PI3K, is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[2][4] PI3K alpha (PI3Kα)-specific inhibitors are designed to selectively block this isoform, aiming for enhanced efficacy and a more manageable safety profile compared to pan-PI3K inhibitors.[5][6]
Comparative Analysis of PI3K Alpha Inhibitors
This section provides an overview of Izorlisib and other notable PI3Kα inhibitors, including Alpelisib, Taselisib, and the pan-PI3K inhibitor Copanlisib, which has significant activity against the alpha isoform.
Izorlisib (MEN1611/CH5132799)
Izorlisib is an orally bioavailable and selective inhibitor of the class I PI3K catalytic subunit alpha (PIK3CA).[5][7] It demonstrates potent inhibitory activity against wild-type PI3Kα and its oncogenic mutants.[7][8] By binding to and inhibiting PIK3CA, Izorlisib disrupts the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and inhibition of cell growth in tumors harboring PIK3CA mutations.[5][9] Preclinical data have shown its compelling anti-tumor activity, particularly in combination with other targeted therapies like trastuzumab in HER2-positive, PIK3CA-mutated breast cancer models.[10] Izorlisib is currently being evaluated in clinical trials for solid tumors.[9]
Alpelisib (BYL719)
Alpelisib is an oral, potent, and selective inhibitor of the PI3Kα isoform.[11] It is the first PI3K inhibitor to receive FDA approval for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated, advanced or metastatic breast cancer, in combination with fulvestrant, following progression on or after an endocrine-based regimen.[12][13] The approval was based on the results of the SOLAR-1 phase III trial, which demonstrated a significant improvement in progression-free survival (PFS) for patients treated with the alpelisib-fulvestrant combination compared to fulvestrant alone.[12][13]
Taselisib (GDC-0032)
Taselisib is a potent and selective PI3K inhibitor with activity against the alpha, delta, and gamma isoforms, but with a greater selectivity for the alpha mutant isoforms.[14][15][16] The phase III SANDPIPER study evaluated taselisib in combination with fulvestrant in patients with ER-positive, PIK3CA-mutant locally advanced or metastatic breast cancer.[14][17] While the study met its primary endpoint of a modest improvement in PFS, the clinical utility of taselisib was limited by its safety profile, which included a higher incidence of serious adverse events.[14][17] Consequently, the development of taselisib was discontinued.[15]
Copanlisib (BAY 80-6946)
Copanlisib is an intravenous pan-class I PI3K inhibitor with predominant activity against the PI3Kα and PI3Kδ isoforms.[18][19][20] It is approved for the treatment of adult patients with relapsed follicular lymphoma who have received at least two prior systemic therapies.[20] Copanlisib induces tumor cell death by apoptosis and inhibits the proliferation of malignant B-cells.[18][19] Although a pan-inhibitor, its strong activity against the alpha isoform makes it a relevant compound in the broader context of PI3Kα-targeted therapies. However, in November 2023, it was announced that copanlisib was being withdrawn from the US market for follicular lymphoma.[19][21]
Data Presentation
The following tables summarize the quantitative data for the discussed PI3K inhibitors, allowing for a direct comparison of their biochemical potency, clinical efficacy, and safety profiles.
Table 1: Comparison of Biochemical Potency (IC50 in nM)
| Inhibitor | PI3Kα (wild-type) | PI3Kβ | PI3Kδ | PI3Kγ | Mutant PI3Kα | Reference(s) |
| Izorlisib | 14 | >100x | >100x | >100x | Lower vs WT | [7][8] |
| Alpelisib | 4.6 | 1,156 | 290 | 250 | N/A | [11] |
| Taselisib | 1.1 | 400 | 0.27 | 2.1 | N/A | [14][16] |
| Copanlisib | 0.5 | 3.7 | 0.7 | 6.4 | N/A | [18][20] |
N/A: Data not readily available in the searched sources. WT: Wild-Type
Table 2: Comparison of Clinical Efficacy in Advanced/Metastatic Breast Cancer
| Inhibitor (Trial) | Patient Population | Treatment Arm | Median PFS (months) | Objective Response Rate (ORR) | Reference(s) |
| Alpelisib (SOLAR-1) | HR+/HER2-, PIK3CA-mutated, endocrine-resistant | Alpelisib + Fulvestrant | 11.0 | 26.6% | [12][13] |
| Placebo + Fulvestrant | 5.7 | 12.8% | [12][13] | ||
| Taselisib (SANDPIPER) | ER+, PIK3CA-mutated, aromatase inhibitor-resistant | Taselisib + Fulvestrant | 7.4 | 28% | [14][17] |
| Placebo + Fulvestrant | 5.4 | 11.9% | [14][17] | ||
| Izorlisib | Currently in clinical trials | Data not yet mature | N/A | N/A | [9][10] |
| Copanlisib | Primarily studied in hematologic malignancies | Data in breast cancer not as well established | N/A | N/A | [20] |
PFS: Progression-Free Survival; ORR: Objective Response Rate
Table 3: Comparison of Common Grade 3/4 Adverse Events (>10%)
| Adverse Event | Alpelisib + Fulvestrant (SOLAR-1) | Taselisib + Fulvestrant (SANDPIPER) | Copanlisib (Monotherapy in Follicular Lymphoma) | Reference(s) |
| Hyperglycemia | 36.6% | 40.4% (all grades) | High incidence reported | [13][14][22][23] |
| Rash | 9.9% | N/A | Skin rashes reported | [13][22][23] |
| Diarrhea | 6.7% | 60.1% (all grades) | N/A | [13][14][22] |
| Hypertension | N/A | N/A | High incidence reported | [19][23] |
| Neutropenia | N/A | N/A | Neutropenia reported | [19] |
| Pneumonitis | Less common | N/A | Pneumonitis reported | [19] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments used in the evaluation of PI3K inhibitors.
1. In Vitro Kinase Assay (IC50 Determination)
-
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Principle: The assay measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using a luminescent or fluorescent signal.
-
Materials: Recombinant human PI3Kα enzyme, lipid substrate (e.g., PIP2), ATP, kinase buffer, test inhibitor (e.g., Izorlisib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a multi-well plate, add the PI3Kα enzyme, lipid substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the signal using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Cell-Based Proliferation Assay
-
Objective: To assess the effect of a PI3K inhibitor on the proliferation of cancer cell lines.
-
Principle: This assay measures the number of viable cells after treatment with the inhibitor over a period of time.
-
Materials: Cancer cell lines (e.g., with and without PIK3CA mutations), cell culture medium, fetal bovine serum (FBS), test inhibitor, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to the wells.
-
Measure the luminescent signal, which is proportional to the number of viable cells.
-
Calculate the percentage of growth inhibition relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
3. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of a PI3K inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the inhibitor, and tumor growth is monitored over time.
-
Materials: Immunocompromised mice (e.g., nude or SCID), human cancer cell line, vehicle solution, and the test inhibitor.
-
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor (e.g., orally or intraperitoneally) or vehicle to the respective groups daily for a specified duration.
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pathway modulation).
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Mandatory Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade and the point of intervention by PI3K alpha inhibitors.
Experimental Workflow for PI3K Inhibitor Evaluation
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cusabio.com [cusabio.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Facebook [cancer.gov]
- 6. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Izorlisib | C15H19N7O3S | CID 49784945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. News - izorlisib (MEN1611) - LARVOL VERI [veri.larvol.com]
- 11. Clinical and biomarker results from phase I/II study of PI3K inhibitor alpelisib plus nab-paclitaxel in HER2-negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alpelisib in the Treatment of Breast Cancer: A Short Review on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Taselisib - Wikipedia [en.wikipedia.org]
- 16. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase III randomized study of taselisib or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Copanlisib - Wikipedia [en.wikipedia.org]
- 20. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reference.medscape.com [reference.medscape.com]
- 22. jadpro.com [jadpro.com]
- 23. drugs.com [drugs.com]
Safety Operating Guide
Proper Disposal of Izorlisib: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Izorlisib (also known as CH5132799), a selective class I PI3K inhibitor used in research. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.
Disclaimer: The following procedures are based on general best practices for hazardous and investigational drug disposal. A complete, official Safety Data Sheet (SDS) with specific disposal instructions for Izorlisib was not publicly available at the time of this writing. One available supplier SDS lacks detailed disposal information and contradicts hazard information from other suppliers. Therefore, it is mandatory to consult your institution's Environmental Health and Safety (EHS) department and the official SDS provided by your supplier before handling or disposing of this compound.
Understanding the Hazards
Izorlisib is an antineoplastic agent and should be handled as a hazardous chemical.[1] While one supplier SDS states it is not a hazardous substance, another provides specific GHS hazard statements, which should be considered for a conservative safety approach.[2][3] All personnel must be trained on the potential hazards and wear appropriate Personal Protective Equipment (PPE).
Izorlisib Chemical and Safety Data
| Property | Value | Source(s) |
| Synonyms | CH5132799, MEN1611, PA799 | [3] |
| Molecular Formula | C15H19N7O3S | [4][5][6] |
| Molecular Weight | 377.42 g/mol | [4][5][6] |
| Appearance | White Crystalline Powder | [5] |
| Solubility | Soluble in DMSO (approx. 12 mg/mL) | [4][5] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
Step-by-Step Disposal Protocol
The disposal of Izorlisib must comply with all applicable federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[7] The following protocol outlines the recommended steps for disposing of Izorlisib as a non-RCRA hazardous pharmaceutical waste.
Step 1: Waste Identification and Classification
-
Unused or Expired Product: Pure, unused, or expired Izorlisib is considered chemical waste.
-
Grossly Contaminated Items: Items heavily contaminated with Izorlisib, such as a flask containing residual powder or a vial with remaining solution, must be disposed of as hazardous chemical waste.
-
Trace Contaminated Items: Items with trace amounts of contamination, such as used gloves, bench paper, and empty vials, should also be segregated as hazardous waste. Do not dispose of these items in the regular or biohazardous trash.
Step 2: Segregation
-
Isolate all Izorlisib waste from other waste streams (e.g., regular trash, biohazardous waste, radioactive waste).[4]
-
Keep solid and liquid waste in separate, dedicated containers.
Step 3: Containerization
-
Solid Waste: Collect solid waste (e.g., unused powder, contaminated PPE, and labware) in a rigid, leak-proof container with a secure screw-top lid. The container must be compatible with the chemical.
-
Liquid Waste: Collect liquid waste (e.g., stock solutions in DMSO) in a designated, leak-proof, and shatter-resistant container (e.g., a Nalgene bottle) with a secure screw-cap. Do not overfill containers; leave at least 10% headspace.
-
Sharps: Any sharps (needles, scalpels) contaminated with Izorlisib must be placed in a designated sharps container for chemical waste, often a different color (e.g., black) than those for biohazardous sharps. Do not place these in a red biohazardous sharps container.
Step 4: Labeling
-
Clearly label every waste container with a "Hazardous Waste" tag as soon as the first piece of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Izorlisib (CH5132799)."
-
An accurate list of all container contents, including solvents (e.g., "Izorlisib in DMSO").
-
The approximate concentration and volume.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
Step 5: Storage
-
Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory.
-
Ensure the storage area is secure and away from drains, heat sources, and incompatible chemicals.
-
Liquid waste containers must be kept in secondary containment (e.g., a plastic tub) to prevent spills.
Step 6: Final Disposal
-
Once the container is full or you are finished generating this waste stream, arrange for pickup through your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
The EHS department will transport the waste to a licensed facility for final disposal, which is typically high-temperature incineration.[7]
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway targeted by Izorlisib and the general workflow for hazardous chemical disposal.
Caption: PI3K signaling pathway inhibited by Izorlisib.
Caption: General workflow for hazardous chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
